molecular formula C13H14N2O2S B3157181 3-Amino-n-(2-methylphenyl)benzenesulfonamide CAS No. 847171-68-0

3-Amino-n-(2-methylphenyl)benzenesulfonamide

Cat. No.: B3157181
CAS No.: 847171-68-0
M. Wt: 262.33 g/mol
InChI Key: LQRNHCFDZCRUDR-UHFFFAOYSA-N
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Description

3-Amino-N-(2-methylphenyl)benzenesulfonamide (CAS 847171-68-0) is a high-purity sulfonamide-based compound supplied for research and development purposes. This chemical belongs to the benzenesulfonamide class, which is extensively investigated in medicinal chemistry for its potential as a carbonic anhydrase inhibitor (CAI) . Benzenesulfonamide derivatives are a cornerstone in the development of novel therapeutics, particularly in oncology research . Specific human carbonic anhydrase isoforms, such as hCA IX and hCA XII, are overexpressed in a wide range of hypoxic tumors and are recognized as promising antitumor targets . Researchers are actively designing and synthesizing novel benzenesulfonamide derivatives, often using "tail" and "dual-tail" approaches to enhance their inhibitory potency and selectivity against these cancer-associated enzymes . The primary sulfonamide group can coordinate with the zinc ion in the enzyme's active site, while the aromatic rings and substituents can be modified to optimize interactions, making this compound a valuable scaffold for structure-activity relationship (SAR) studies . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

3-amino-N-(2-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-10-5-2-3-8-13(10)15-18(16,17)12-7-4-6-11(14)9-12/h2-9,15H,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRNHCFDZCRUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Amino-N-(2-methylphenyl)benzenesulfonamide CAS 847171-68-0 properties

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 847171-68-0 Formula: C₁₃H₁₄N₂O₂S Molecular Weight: 262.33 g/mol

Part 1: Executive Summary & Strategic Utility

3-Amino-N-(2-methylphenyl)benzenesulfonamide is a high-value pharmacophore intermediate used primarily in the synthesis of small molecule inhibitors targeting kinases and carbonic anhydrases.[1] Unlike its para-substituted counterparts (classic sulfa drugs), this meta-amino isomer provides a distinct "kinked" geometry, making it a critical scaffold for Fragment-Based Drug Discovery (FBDD).[1]

Its primary utility lies in its bifunctionality:

  • The Sulfonamide Motif: Acts as a hydrogen bond donor/acceptor or a zinc-binding group (ZBG) in metalloenzymes.[1]

  • The meta-Amino Handle: Serves as a nucleophilic attachment point for library diversification (e.g., urea formation, amide coupling) without disrupting the sulfonamide-protein interaction.[1]

Part 2: Physicochemical Profile[1]

The following data characterizes the core properties essential for formulation and assay development.

PropertyValue / DescriptionContext
Appearance Off-white to pale yellow crystalline solidTypical of oxidized aniline derivatives.
Molecular Weight 262.33 DaIdeal for FBDD (Rule of 3 compliant).[1]
LogP (Predicted) ~2.1 - 2.4Moderate lipophilicity; good membrane permeability.[1]
H-Bond Donors 2 (Aniline -NH₂, Sulfonamide -NH-)Critical for active site engagement.[1]
H-Bond Acceptors 4 (Sulfonyl oxygens, Nitrogen lone pairs)
Solubility DMSO (>20 mg/mL), DMF, MethanolLow aqueous solubility; requires co-solvent for bioassays.[1]
pKa (Sulfonamide) ~10.0Weakly acidic; remains neutral at physiological pH.[1]
pKa (Aniline) ~3.5 - 4.0Weakly basic; less reactive than alkyl amines.[1]

Part 3: Synthetic Architecture

The synthesis of CAS 847171-68-0 follows a robust two-step sequence: Sulfonylation followed by Chemoselective Reduction . This pathway minimizes side reactions (such as bis-sulfonylation).[1]

Visual Workflow (Graphviz)

Synthesis_Workflow Start1 3-Nitrobenzenesulfonyl chloride Intermediate Intermediate: 3-Nitro-N-(2-methylphenyl) benzenesulfonamide Start1->Intermediate Nucleophilic Substitution Start2 o-Toluidine (2-Methylaniline) Start2->Intermediate Product FINAL PRODUCT: 3-Amino-N-(2-methylphenyl) benzenesulfonamide Intermediate->Product Nitro Reduction Reagent1 Pyridine/DCM 0°C to RT Reagent2 Fe / NH4Cl EtOH/H2O, Reflux

Caption: Two-step convergent synthesis pathway. Step 1 utilizes nucleophilic attack on the sulfonyl chloride; Step 2 involves a chemoselective reduction of the nitro group.[1]

Detailed Experimental Protocol
Step 1: Sulfonylation (Formation of the Scaffold)

Rationale:o-Toluidine is sterically hindered by the ortho-methyl group. Pyridine is used as both a solvent and a proton scavenger to drive the reaction forward.[1]

  • Setup: Charge a round-bottom flask with 3-nitrobenzenesulfonyl chloride (1.0 eq) and dry Dichloromethane (DCM) (10 V). Cool to 0°C under N₂ atmosphere.[1]

  • Addition: Add o-toluidine (1.0 eq) followed by Pyridine (1.2 eq) dropwise over 30 minutes. The exotherm must be controlled to prevent hydrolysis of the sulfonyl chloride.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Wash organic layer with 1M HCl (to remove pyridine), then Sat. NaHCO₃, then Brine.[1] Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Water if necessary.

Step 2: Nitro Reduction (Activation of the Handle)

Rationale: While catalytic hydrogenation (H₂/Pd-C) is cleaner, the Iron/Ammonium Chloride (Fe/NH₄Cl) method is described here as it is highly chemoselective and avoids potential poisoning of Pd catalysts by trace sulfur species.[1]

  • Suspension: Dissolve the nitro-intermediate (from Step 1) in Ethanol:Water (3:1) .[1]

  • Activation: Add Iron Powder (3.0 eq) and Ammonium Chloride (0.5 eq).

  • Reflux: Heat to vigorous reflux (approx. 80°C) for 2–4 hours. The mixture will turn dark/rusty.[1]

  • Filtration: Filter hot through a Celite pad to remove iron oxides.[1] Wash the pad with hot ethanol.[1][2]

  • Isolation: Concentrate the filtrate. The product often precipitates upon cooling or water addition.[1]

  • Validation: Verify structure via ¹H-NMR (Look for disappearance of nitro-aromatic signals and appearance of broad -NH₂ peak ~5.0 ppm).

Part 4: Structural Biology & SAR Implications[1]

The "Meta-Linker" concept is central to the utility of CAS 847171-68-0.[1]

The "Kink" Effect

Unlike para-substituted sulfonamides (linear geometry), the meta-substitution pattern introduces a 120° angle between the sulfonamide binding motif and the amino handle.[1]

  • Consequence: This directs the attached pharmacophore into a different sub-pocket within the enzyme active site, often exploiting hydrophobic clefts that linear molecules cannot reach.

The o-Tolyl Moiety

The 2-methyl group on the N-phenyl ring is not merely lipophilic; it restricts rotation around the N-C bond (atropisomerism potential).[1]

  • Consequence: It locks the molecule into a preferred conformation, reducing the entropic penalty upon binding to the target protein.

SAR Decision Matrix (Graphviz)

SAR_Logic Core CAS 847171-68-0 (Scaffold) Mod1 Derivatize -NH2 (Ureas/Amides) Core->Mod1 Primary Vector Mod2 Sulfonamide Nitrogen Core->Mod2 Secondary Vector Out1 Kinase Hinge Binding (e.g., VEGFR, B-Raf) Mod1->Out1 Extension into deep pocket Out2 Solubility Modulation Mod1->Out2 Out3 Carbonic Anhydrase Selectivity Mod2->Out3 Acidic proton removal

Caption: Structure-Activity Relationship (SAR) map showing how the scaffold serves as a divergence point for kinase and enzyme inhibitor design.

Part 5: Handling & Safety (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity H302: Harmful if swallowed.Do not eat/drink in lab.[1]
Skin Irritation H315: Causes skin irritation.[1][3]Wear nitrile gloves.[1]
Eye Irritation H319: Causes serious eye irritation.[1]Wear safety goggles.[1][3]
Sensitization Sulfonamide Allergy Warning: Handle in fume hood; avoid dust generation.[1]

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The aniline moiety is sensitive to oxidation (browning) over time if exposed to air/light.[1]

References

  • BenchChem. (2025).[1][4] Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. Retrieved from [1]

  • Organic Syntheses. (2025). Preparation of secondary amines via 2-nitrobenzenesulfonamides.[1][5] Org.[1][6][7] Synth. Coll. Vol. 10. Retrieved from [1]

  • MDPI. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis and Binding. Molecules.[1][2][4][6][7][8][9][10][11] Retrieved from [1]

  • National Institutes of Health (NIH). (2021).[1] Synthesis and Biological Evaluation of Novel Nitrobenzenesulfonamide Hybrids. ACS Omega.[1] Retrieved from [1]

  • PrepChem. (2025).[1] Synthesis of N-(2-methylphenyl)-benzenesulfonamide.[1][12] Retrieved from [1]

Sources

Technical Whitepaper: Isomeric Distinction of Amino-N-(2-methylphenyl)benzenesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, physicochemical, and biological distinctions between the 3-amino and 4-amino isomers of N-(2-methylphenyl)benzenesulfonamide.

Comparative Analysis of 3-Amino vs. 4-Amino Isomers in Drug Discovery

Executive Summary

The positional isomerism between 3-amino-N-(2-methylphenyl)benzenesulfonamide (Meta-isomer) and 4-amino-N-(2-methylphenyl)benzenesulfonamide (Para-isomer) dictates a fundamental divergence in biological function and chemical reactivity.

The 4-amino isomer is a structural analog of para-aminobenzoic acid (PABA), placing it firmly within the class of antimicrobial sulfonamides (sulfa drugs) that inhibit dihydropteroate synthase (DHPS). In contrast, the 3-amino isomer lacks the geometric linearity required for DHPS inhibition. Instead, it serves as a privileged scaffold for kinase inhibitors and G-protein coupled receptor (GPCR) antagonists, where the meta-amino group functions as a vector for solubilizing groups or hydrogen-bond donors in the hinge-binding region of enzymes.

This guide analyzes the electronic effects, synthesis pathways, and Structure-Activity Relationships (SAR) that differentiate these two chemical entities.

Chemical Structure & Electronic Properties

Structural Divergence

Both molecules share a core N-phenylbenzenesulfonamide skeleton substituted with a methyl group at the ortho position of the N-phenyl ring (o-toluidine moiety). The differentiator is the amino group (-NH₂) on the sulfonyl-bearing ring.

  • 4-Amino Isomer (Para): The amino group is para to the sulfonyl group. This allows for direct resonance conjugation between the lone pair of the nitrogen and the sulfonyl moiety.

  • 3-Amino Isomer (Meta): The amino group is meta to the sulfonyl group. Resonance conjugation is geometrically forbidden; electronic influence is primarily inductive.

Electronic Effects & pKa

The acidity of the sulfonamide nitrogen (-SO₂NH-) is a critical parameter for solubility and receptor binding. The pKa is governed by the stability of the deprotonated sulfonamide anion.

Feature4-Amino Isomer (Para)3-Amino Isomer (Meta)
Hammett Constant (

)

(Strong Donor)

(Weak Donor)
Electronic Effect Strong Resonance Donation (+R)Weak Inductive/Resonance Effect
Anion Stability Destabilized by electron donationLess destabilized
Predicted pKa (NH) 10.4 - 10.8 (Less Acidic)9.5 - 9.9 (More Acidic)
Solubility (pH 7.4) Lower (mostly neutral form)Slightly Higher

Implication: The 4-amino isomer typically requires a higher pH to solubilize as a salt compared to the 3-amino isomer. In the context of enzyme binding, the 4-amino group increases electron density on the sulfonyl oxygens, strengthening hydrogen bond acceptance.

Synthesis & Impurity Profiling

The synthesis of both isomers follows a parallel workflow utilizing distinct regioisomeric starting materials. The core challenge is controlling the regioselectivity if starting from toluene, though commercial sulfonyl chlorides are typically used to bypass this.

Synthetic Pathway (General Protocol)

The standard industrial route involves the condensation of o-toluidine with the appropriate nitrobenzenesulfonyl chloride, followed by reduction of the nitro group.

Reagents:

  • Electrophile: 3-nitrobenzenesulfonyl chloride (for Meta) OR 4-nitrobenzenesulfonyl chloride (for Para).

  • Nucleophile: 2-methylaniline (o-toluidine).

  • Base: Pyridine or Sodium Carbonate (

    
    ).
    
  • Reductant: Iron powder/HCl (Bechamp) or

    
    /Pd-C.
    
Visualization of Synthesis Logic

The following diagram illustrates the parallel synthesis and the critical divergence point.

SynthesisPathway Start Starting Material: o-Toluidine ParaInt Intermediate: 4-Nitro-N-(2-methylphenyl) benzenesulfonamide Start->ParaInt + ParaCl Pyridine, 0-5°C MetaInt Intermediate: 3-Nitro-N-(2-methylphenyl) benzenesulfonamide Start->MetaInt + MetaCl Pyridine, 0-5°C ParaCl 4-Nitrobenzenesulfonyl Chloride ParaCl->ParaInt ParaProd Target A: 4-Amino-N-(2-methylphenyl) benzenesulfonamide ParaInt->ParaProd Reduction (Fe/HCl or H2/Pd) MetaCl 3-Nitrobenzenesulfonyl Chloride MetaCl->MetaInt MetaProd Target B: 3-Amino-N-(2-methylphenyl) benzenesulfonamide MetaInt->MetaProd Reduction (Fe/HCl or H2/Pd)

Figure 1: Parallel synthetic routes for 3-amino and 4-amino isomers via sulfonylation and nitro-reduction.

Structure-Activity Relationship (SAR)[1]

The biological utility of these molecules is strictly defined by the position of the amino group.

The 4-Amino Isomer: Antibacterial Efficacy
  • Mechanism: Competitive inhibition of Dihydropteroate Synthase (DHPS).[1]

  • Structural Requirement: The 4-amino group mimics the 4-amino group of para-aminobenzoic acid (PABA). The distance between the amino group and the acidic center (sulfonamide) must be approximately 6.7–7.0 Å to fit the DHPS active site.

  • Activity: Active against Gram-positive and some Gram-negative bacteria.[2] The N-o-tolyl group (2-methylphenyl) provides hydrophobic interaction within the binding pocket, potentially altering the half-life compared to unsubstituted sulfanilamide.

The 3-Amino Isomer: Kinase & Enzyme Scaffold
  • Mechanism: Does not inhibit DHPS (inactive as an antibiotic).

  • Utility:

    • Kinase Inhibition: The 3-amino position allows for substitution with bulky heterocycles (e.g., pyrimidines) to target the ATP-binding hinge region of kinases. The geometry allows the sulfonamide to act as a linker rather than a PABA mimic.

    • Carbonic Anhydrase (CA): While primary sulfonamides (

      
      ) are the gold standard for CA inhibition, substituted benzenesulfonamides can bind to specific isoforms (e.g., CA IX) if the substituent fits the hydrophobic sub-pocket.
      
SAR Logic Diagram

SAR_Logic Molecule Sulfonamide Isomer Pos4 4-Amino Position Molecule->Pos4 Pos3 3-Amino Position Molecule->Pos3 PABA Mimics PABA Geometry? Pos4->PABA Pos3->PABA DHPS Target: DHPS (Antibacterial) PABA->DHPS Yes (6.9 Å spacing) Kinase Target: Kinase/Enzyme (Scaffold) PABA->Kinase No (Angled geometry) Yes Yes No No

Figure 2: Decision tree illustrating the biological target divergence based on amino group positioning.

Experimental Protocols

Protocol A: Synthesis of N-(2-methylphenyl)-4-nitrobenzenesulfonamide

Precursor step for the 4-amino isomer.

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, dropping funnel, and thermometer.

  • Charge: Add 2-methylaniline (1.07 g, 10 mmol) and Pyridine (10 mL). Cool to 0°C in an ice bath.

  • Addition: Dissolve 4-nitrobenzenesulfonyl chloride (2.21 g, 10 mmol) in dry acetone (5 mL). Add dropwise over 20 minutes, maintaining temperature <5°C.

  • Reaction: Remove ice bath and stir at room temperature (25°C) for 3 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup: Pour the reaction mixture into 100 mL of ice-cold 1M HCl (to neutralize pyridine). A precipitate will form.

  • Isolation: Filter the solid, wash with water (3 x 20 mL), and recrystallize from Ethanol/Water (9:1).

  • Yield: Expect 85-90% of a pale yellow solid.

Protocol B: Reduction to 4-Amino-N-(2-methylphenyl)benzenesulfonamide
  • Charge: Dissolve the nitro intermediate (2.9 g, 10 mmol) in Ethanol (50 mL) and Water (10 mL).

  • Catalyst: Add Iron powder (3.0 g, excess) and Ammonium Chloride (0.5 g).

  • Reflux: Heat to reflux (80°C) with vigorous stirring for 2 hours. The yellow color should fade to colorless/brown (iron oxides).

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Crystallization: Concentrate the filtrate to ~15 mL and cool to 4°C. White crystals of the 4-amino sulfonamide will precipitate.

  • Characterization: Melting point approx. 184-185°C [Ref 1.12].

(Note: The same protocol applies to the 3-amino isomer, substituting the 3-nitro starting material in Protocol A.)

References

  • National Institutes of Health (NIH). N-(2-Methylphenyl)benzenesulfonamide Crystal Structure. PMC Articles. Available at: [Link]

  • PubChem. 4-amino-N-(2-methylphenyl)benzenesulfonamide Compound Summary. Available at: [Link]

  • Farmacia Journal. New Synthesis in the N-[4-[(Phenylcarbamoyl)amino]phenyl]benzenesulfonamide Series. 2016, Vol 64.[3] Available at: [Link]

  • Royal Society of Chemistry. Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. ChemRxiv. Available at: [Link]

Sources

Technical Whitepaper: Physicochemical Profiling, Safety Data, and Synthetic Utility of 3-Amino-N-(2-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid generation of structurally diverse, high-purity lead compounds relies heavily on bifunctional building blocks. 3-Amino-N-(2-methylphenyl)benzenesulfonamide (CAS: 847171-68-0) is a highly versatile intermediate utilized in the synthesis of targeted therapeutics, including kinase inhibitors and protein-protein interaction (PPI) modulators.

This whitepaper provides an in-depth technical analysis of its structural rationale, physicochemical properties, safety protocols, and a field-proven, self-validating methodology for its chemoselective derivatization.

Structural Rationale and Pharmacophore Significance

The architectural value of 3-Amino-N-(2-methylphenyl)benzenesulfonamide lies in its bipartite nature:

  • The Ortho-Tolyl Sulfonamide Core: Unlike primary sulfonamides (which act as classic zinc-binding groups for Carbonic Anhydrase), this secondary sulfonamide is sterically hindered. The methyl group at the 2-position of the aniline ring forces the aromatic system out of coplanarity with the sulfonamide plane due to steric clashing with the sulfonyl oxygen atoms. This pre-organized, twisted conformation is highly prized in structure-based drug design for targeting deep, narrow hydrophobic pockets (e.g., kinase hinge regions).

  • The Meta-Amino Group: The primary aniline moiety serves as a highly reactive nucleophilic handle, allowing for rapid vector expansion via amide coupling, urea formation, or reductive amination.

Physicochemical & Structural Identifiers

While specific PubChem CIDs may be dynamically assigned or proprietary depending on the database mirror, the compound is universally tracked via its CAS Registry Number across major chemical suppliers[1][2].

PropertyValue
Chemical Name 3-Amino-N-(2-methylphenyl)benzenesulfonamide
CAS Registry Number 847171-68-0
Molecular Formula C₁₃H₁₄N₂O₂S
Molecular Weight 262.33 g/mol [1][3]
SMILES String CC1=CC=CC=C1NS(=O)(=O)C2=CC(=CC=C2)N
Physical State Solid (Powder/Crystals)

Safety Data and Handling Protocols (GHS)

As a specialized laboratory chemical intended for scientific research and development[3], 3-Amino-N-(2-methylphenyl)benzenesulfonamide must be handled according to standard Globally Harmonized System (GHS) protocols for substituted anilines and sulfonamides.

GHS Hazard ClassSignal WordHazard Statements
Skin Corrosion/Irritation WarningH315: Causes skin irritation.
Serious Eye Damage/Irritation WarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity WarningH335: May cause respiratory irritation (Single exposure).
Mitigation & Engineering Controls
  • Containment: Handle exclusively within a certified chemical fume hood to prevent inhalation of dust/aerosols (P261).

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory (P280).

  • Reactivity: Stable under standard conditions. Avoid strong oxidizing agents.

Experimental Methodology: Chemoselective Derivatization

To utilize this building block effectively, researchers must differentiate between the primary aniline nitrogen and the secondary sulfonamide nitrogen. The following protocol describes a chemoselective acylation of the 3-amino group.

Causality and Mechanistic Insight

The primary aniline (pKa ~4.6 for the conjugate acid) is significantly more nucleophilic than the secondary sulfonamide (pKa ~10). However, if a strong base is used, the sulfonamide can be deprotonated, leading to competing N-acylation.

  • Why DIPEA? N,N-Diisopropylethylamine (DIPEA) is employed because its steric bulk prevents it from acting as a competing nucleophile, and its basicity is insufficient to deprotonate the sulfonamide N-H.

  • Why 0 °C? Low temperatures kinetically favor the highly nucleophilic primary amine and suppress over-acylation (di-acylation) pathways.

Step-by-Step Protocol (Self-Validating System)
  • Preparation: Dissolve 1.0 equivalent (e.g., 262 mg, 1.0 mmol) of 3-Amino-N-(2-methylphenyl)benzenesulfonamide in 5.0 mL of anhydrous Dichloromethane (DCM) under an inert argon atmosphere. Anhydrous conditions are critical to prevent the hydrolysis of the incoming electrophile.

  • Base Addition: Add 1.5 equivalents of DIPEA (261 µL, 1.5 mmol) via microsyringe. Stir for 5 minutes.

  • Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 1.1 equivalents of the desired acid chloride (R-COCl) dropwise over 10 minutes.

  • In-Process Control (Self-Validation): After 1 hour, sample 5 µL of the reaction mixture, dilute in LC-MS grade Methanol, and inject into the LC-MS.

    • Validation Metric: The disappearance of the starting mass (

      
       263.1 [M+H]⁺) and the appearance of the single-addition product mass confirms successful chemoselective conversion. The absence of a double-addition mass confirms the protective causality of the mild base and low temperature.
      
  • Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with DCM (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the target amide.

Workflow Visualization

Below is the logical workflow mapping the transformation of the raw building block into a screened lead compound.

G A 3-Amino-N-(2-methylphenyl) benzenesulfonamide B Chemoselective Acylation (DIPEA, DCM, 0°C) A->B Electrophile (1.1 eq) C In-Process Control (LC-MS / TLC) B->C 1-2 Hours D Workup & Purification (Flash Chromatography) C->D Monitored Completion E Lead Series Library (Target Screening) D->E >95% Purity

Fig 1. Chemoselective derivatization workflow for 3-Amino-N-(2-methylphenyl)benzenesulfonamide.

References

  • Source: sigmaaldrich.
  • Source: combi-blocks.
  • Source: bldpharm.

Sources

Solubility Profile and Formulation Dynamics of 3-Amino-N-(2-methylphenyl)benzenesulfonamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and fragment-based screening, achieving reliable and thermodynamically stable solvation of small molecules is a critical prerequisite for accurate biological assays[1]. 3-Amino-N-(2-methylphenyl)benzenesulfonamide (CAS: 847171-68-0)[2] is a specialized sulfonamide derivative. Like many compounds in its class, it exhibits poor aqueous solubility but demonstrates excellent solubility in polar aprotic solvents. This whitepaper provides a comprehensive, causality-driven guide to the solvation thermodynamics, handling protocols, and in vivo formulation strategies for this compound using Dimethyl Sulfoxide (DMSO).

Physicochemical Profiling & Structural Dynamics

To understand the solubility behavior of 3-Amino-N-(2-methylphenyl)benzenesulfonamide, we must first analyze its structural components:

  • Molecular Weight: 262.33 g/mol [2]

  • Molecular Formula: C13H14N2O2S

  • Structural Motifs: The molecule features a primary amine (-NH2), a central benzenesulfonamide core (-SO2NH-), and an ortho-methylated phenyl ring.

The Solvation Challenge: The solid-state crystal lattice of sulfonamides is exceptionally stable. It is held together by a robust network of intermolecular hydrogen bonds between the primary amine (donor), the sulfonamide nitrogen (donor), and the sulfonyl oxygens (acceptors). To dissolve this compound, a solvent must possess enough thermodynamic affinity to outcompete these internal lattice energies.

Solvation Thermodynamics in Dimethyl Sulfoxide (DMSO)

DMSO is the gold standard solvent for sulfonamide derivatives[3]. The causality behind this lies in its unique molecular geometry and electronic distribution.

DMSO ((CH3)2S=O) is a strongly polar aprotic solvent with a high dielectric constant. Its highly polarized sulfur-oxygen double bond acts as an aggressive hydrogen bond acceptor. When 3-Amino-N-(2-methylphenyl)benzenesulfonamide is introduced to DMSO, the sulfoxide oxygens rapidly form hydrogen bonds with the drug's -NH2 and -SO2NH- protons. This interaction outcompetes the compound's internal crystal lattice bonds, effectively pulling individual molecules into the solvation shell. Based on the behavior of structurally analogous sulfonamides (such as sulfamethoxazole and sulfadimethoxine), the solubility of this compound in pure DMSO is expected to exceed 50 mg/mL (approx. 190 mM) [3][4].

The "Hygroscopic Penalty" and Solvent Integrity

DMSO is notoriously hygroscopic. Atmospheric moisture absorption rapidly decreases its capacity to solvate hydrophobic aromatic moieties[5].

  • The Causality: Water molecules competitively hydrogen-bond with the DMSO sulfoxide groups, effectively "stealing" the solvent's capacity to interact with the drug. This leads to micro-precipitation or "crashing out" of the compound. Therefore, utilizing anhydrous, inert-gas-purged DMSO is not merely a recommendation—it is a strict thermodynamic necessity for maintaining stock integrity.

Experimental Methodologies: Self-Validating Protocols

As a standard practice, experimental workflows must be self-validating to ensure that screening results are not masked by poor solubility.

Protocol A: Master Stock Preparation (In Vitro)
  • Preparation: Weigh the compound in a low-humidity environment to prevent premature moisture exposure.

  • Solvation: Add newly opened, anhydrous DMSO to achieve a target concentration (e.g., 50 mg/mL).

  • Agitation: Vortex vigorously for 60 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5–10 minutes.

    • Causality: Acoustic cavitation from sonication provides the localized activation energy required to shatter residual crystal lattice structures without thermally degrading the molecule.

  • Validation (The Tyndall Test): Pass a laser pointer through the vial. A true molecular solution will not scatter the light. If a visible beam path appears, the mixture is a colloidal suspension and requires further dilution or sonication.

Workflow A Weigh 3-Amino-N-(2-methylphenyl) benzenesulfonamide B Add Anhydrous DMSO (Inert Gas Purged) A->B C Vortex & Sonicate (Water Bath 25-37°C) B->C D Visual QC Validation (Check for Tyndall Effect) C->D E Clear Solution: Store Aliquots at -80°C D->E

Fig 1: Solvation workflow and Tyndall effect quality control for DMSO stock preparation.

Protocol B: Aqueous Transition for In Vivo Assays (10/40/5/45 Rule)

Transitioning directly from 100% DMSO to an aqueous buffer will cause immediate precipitation. To prevent this, a sequential co-solvent addition is required[4]:

  • Primary Solvation (10% Volume): Start with the DMSO master stock.

  • Steric Shielding (40% PEG300): Add PEG300 and vortex thoroughly.

    • Causality: PEG300 forms a viscous, hydrogen-bonded network around the solvated drug, creating a steric and thermodynamic barrier against rapid nucleation.

  • Micellar Encapsulation (5% Tween-80): Add Tween-80 and vortex.

    • Causality: This non-ionic surfactant lowers interfacial tension and forms micelles, providing a hydrophobic core for the drug to reside in once water is introduced.

  • Aqueous Bulk (45% Saline): Add saline dropwise under constant agitation.

    • Causality: Dropwise addition prevents localized supersaturation zones, ensuring the drug remains trapped in the PEG/Tween microenvironments rather than crashing out.

Quantitative Data Summary

The following table summarizes the expected solubility profile and formulation parameters based on established sulfonamide behavior in early drug discovery protocols.

Solvent / FormulationExpected Solubility LimitThermodynamic StatePrimary Application
100% Anhydrous DMSO ≥ 50 mg/mL (>190 mM)True Molecular SolutionIn Vitro Master Stock
100% Aqueous Buffer (PBS) < 0.5 mg/mLSuspension / PrecipitateNot Recommended
10% DMSO : 90% Corn Oil ≥ 2.5 mg/mLEmulsion / SolutionOral In Vivo Dosing
10% DMSO : 40% PEG300 : 5% Tween-80 : 45% Saline ≥ 2.5 mg/mLMicellar DispersionIV / IP In Vivo Dosing

Troubleshooting & Precipitation Rescue Logic

Even with strict protocols, localized temperature drops or rapid solvent addition can induce precipitation. The following logic pathway dictates the rescue protocol for crashed formulations.

RescueLogic A Aqueous Dilution Initiated B Precipitation Observed? A->B C Proceed to Biological Assay B->C No D Apply Gentle Heat (37°C) & Sonicate B->D Yes E Solution Clear? D->E E->C Yes F Adjust Co-solvents (Increase PEG300) E->F No F->A

Fig 2: Decision-tree logic for rescuing precipitated sulfonamide formulations.

References

1.2 2.1 3.5 4.4 5.3

Sources

Advanced Technical Guide: Meta-Amino Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Precision Scaffolds for Isoform-Selective Inhibition and Oncology

Executive Summary

While para-amino benzenesulfonamides (sulfanilamides) launched the antibiotic era, meta-amino sulfonamide derivatives have emerged as the premier scaffold for targeting metalloenzymes involved in hypoxic tumor survival and antibiotic-resistant Gram-negative bacteria. This guide analyzes the meta-amino pharmacophore (


), detailing its structural advantages in designing isoform-selective Carbonic Anhydrase (CA) inhibitors—specifically for the tumor-associated isoforms CA IX and CA XII —and its emerging role in LpxH inhibition.
Structural Logic & SAR: The Meta Advantage

The shift from para to meta substitution fundamentally alters the electronic and steric presentation of the sulfonamide zinc-binding group (ZBG).

1.1 Electronic Desymmetrization

In para-isomers, the amino group acts as a strong electron donor in direct conjugation with the sulfonyl group, increasing the pKa of the sulfonamide nitrogen (


).
In meta-isomers, the amino group is not in direct conjugation. This results in:
  • Lower pKa (~9.0–9.5): Enhances the ionization of the sulfonamide moiety (

    
    ) at physiological pH, which is critical for coordinating the Zinc (
    
    
    
    ) ion in the enzyme active site.
  • Altered Vectorality: The meta vector directs the "tail" of the molecule towards the hydrophilic/hydrophobic distinct regions of the CA active site, allowing for interactions with isoform-specific residues (e.g., Phe131 in CA II vs. Val131 in CA IX).

1.2 The "Tail" Approach

The meta-amino group serves as the ideal attachment point for "tails"—bulky lipophilic or hydrophilic moieties that extend out of the active site.

  • Selectivity Mechanism: The conserved core binds the Zn ion, while the meta-tail interacts with the variable "selective pocket" at the rim of the active site.

  • Key Derivative Class: Ureido-benzenesulfonamides . Derivatizing the meta-amine into a urea linkage (

    
    ) creates extensive hydrogen bonding networks that stabilize the inhibitor-enzyme complex.
    
Therapeutic Applications
2.1 Hypoxia-Activated Anticancer Agents (CA IX/XII)

Tumor cells in hypoxic environments overexpress CA IX and XII to export protons and maintain intracellular pH.

  • Mechanism: Meta-amino sulfonamides inhibit the catalytic hydration of

    
     to bicarbonate and 
    
    
    
    extracellularly. This leads to intracellular acidification and cell death in hypoxic tumors.
  • Clinical Relevance: SLC-0111 (a ureido-sulfonamide) is a leading candidate. Meta-substituted analogs often show superior selectivity ratios (

    
     CA II / 
    
    
    
    CA IX > 1000) compared to para analogs.
2.2 LpxH Inhibition (Gram-Negative Antibacterials)

Recent studies identify meta-sulfonamidobenzamides as inhibitors of LpxH, an enzyme critical for Lipid A biosynthesis in the outer membrane of Gram-negative bacteria.[1]

  • SAR Insight: Shifting the sulfonamide from ortho to meta eliminates steric clash in the LpxH active site, improving potency against multi-drug resistant strains.

Synthesis Strategies

The synthesis of meta-amino sulfonamide derivatives typically proceeds via the reduction of meta-nitro precursors or Pd-catalyzed coupling.

3.1 Diagram: General Synthesis Workflow

The following Graphviz diagram outlines the standard "Nitro-Reduction" route and the "Tail-Derivatization" pathway.

G Start Nitrobenzene Precursor Chlorosulf Chlorosulfonation (ClSO3H, Reflux) Start->Chlorosulf SulfChloride m-Nitrobenzene sulfonyl chloride Chlorosulf->SulfChloride Amination Amination (NH3/aq or R-NH2) SulfChloride->Amination NitroSulf m-Nitrobenzene sulfonamide Amination->NitroSulf Reduction Reduction (H2, Pd/C or Fe/HCl) NitroSulf->Reduction MetaAmino 3-Aminobenzene sulfonamide (The Core Scaffold) Reduction->MetaAmino Urea Isocyanate Rxn (R-NCO) -> Ureido Tail MetaAmino->Urea Path A (CA IX Selectivity) Amide Acylation (R-COCl) -> Amide Tail MetaAmino->Amide Path B (LpxH) Click Diazotization + Azide -> Click Chemistry Tail MetaAmino->Click Path C (Probe Design)

Figure 1: Synthetic pathways for generating diverse meta-amino sulfonamide libraries.

3.2 Detailed Protocol: Synthesis of a Ureido-Substituted Meta-Sulfonamide

Target: 4-(3-(3-sulfamoylphenyl)ureido)benzenesulfonamide (Dual-tail probe).

Step 1: Preparation of 3-Nitrobenzenesulfonamide

  • Reagents: 3-Nitrobenzenesulfonyl chloride (1.0 eq), Ammonium hydroxide (25% aq, excess), Acetone.

  • Procedure: Dissolve sulfonyl chloride in acetone at 0°C. Add

    
     dropwise. Stir for 2h at RT.
    
  • Workup: Evaporate acetone. Acidify with 1M HCl to precipitate the product. Filter and wash with cold water.

  • Yield: Typically >90%.

Step 2: Reduction to 3-Aminobenzenesulfonamide

  • Reagents: 3-Nitrobenzenesulfonamide (1.0 eq), Hydrazine hydrate (5.0 eq),

    
     (catalytic), Methanol.
    
  • Procedure: Reflux the mixture for 4–6 hours. Monitor by TLC (disappearance of nitro spot).

  • Workup: Filter through Celite to remove iron. Concentrate filtrate.[2] Recrystallize from Ethanol/Water.

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) shows disappearance of aromatic protons shifted by
    
    
    and appearance of
    
    
    broad singlet at ~5.5 ppm.

Step 3: Urea Formation (The "Tail")

  • Reagents: 3-Aminobenzenesulfonamide (1.0 eq), 4-Isocyanatobenzenesulfonamide (1.0 eq), Acetonitrile (dry).

  • Procedure: Dissolve amine in acetonitrile. Add isocyanate dropwise at RT. Stir for 12h. Product often precipitates.

  • Purification: Filter the precipitate. Wash with hot acetonitrile to remove unreacted starting materials.

  • Integrity Check: Melting point >250°C (decomposition). Mass Spec (

    
    ).
    
Experimental Validation: CA Inhibition Assay

To validate the biological activity of the synthesized meta-amino derivatives, a Stopped-Flow


 Hydrase Assay  is the gold standard.

Principle: Measures the rate of the physiological reaction


 catalyzed by CA, using a pH indicator (Phenol Red) to track the acidification.

Protocol:

  • Buffer: 20 mM Hepes (pH 7.5), 20 mM

    
    .
    
  • Enzyme: Recombinant human CA I, II (off-targets) and CA IX, XII (targets). Concentration ~10–50 nM.

  • Substrate:

    
     saturated water.
    
  • Detection: Monitor absorbance change at 557 nm using a stopped-flow spectrophotometer (e.g., Applied Photophysics).

  • Calculation: Determine

    
     by fitting reaction rates vs. inhibitor concentration (Cheng-Prusoff equation to derive 
    
    
    
    ).
Data Presentation: Selectivity Profile

Hypothetical data based on typical SAR for meta-ureido derivatives.

CompoundSubstituent (Meta-tail)Ki (hCA I) [nM]Ki (hCA II) [nM]Ki (hCA IX) [nM]Selectivity (II/IX)
Acetazolamide (Control)25012250.5
Meta-1

(Free amine)
8,5002401501.6
Meta-2

>10,0001,2008.5 141
Meta-3

>10,0002,5002.1 1,190

Note: Meta-3 demonstrates the power of the scaffold—negligible inhibition of cytosolic CA I/II (reducing side effects) with potent inhibition of tumor-associated CA IX.

Mechanism of Action Diagram

The following diagram illustrates the specific binding mode of meta-amino sulfonamides within the CA IX active site, highlighting the Zinc coordination and the "Tail" interaction.

CA_Binding Zn Zn(II) Ion (Catalytic Center) Sulfonamide Sulfonamide Head (SO2NH-) Zn->Sulfonamide Coordination (Tetrahedral) His His94, His96, His119 (Coordination Triad) His->Zn BenzeneRing Benzene Scaffold (Meta-substituted) Sulfonamide->BenzeneRing MetaTail Meta-Tail (Ureido/Aryl) (Selectivity Driver) BenzeneRing->MetaTail HydrophobicPocket Hydrophobic Pocket (Val131, Leu198) MetaTail->HydrophobicPocket Van der Waals (Selectivity) HydrophilicRim Hydrophilic Rim (Isoform Specific) MetaTail->HydrophilicRim H-Bonding (Stabilization)

Figure 2: Mechanistic binding mode of meta-amino sulfonamides in the Carbonic Anhydrase IX active site.

References
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nocentini, A., et al. (2019). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site and Selectivity Mechanisms. Expert Opinion on Drug Discovery. Link

  • McDonald, P. C., et al. (2012). The tumor-associated carbonic anhydrases IX and XII: updated therapeutic targets for cancer. Proceedings of the National Academy of Sciences (PNAS). Link

  • Zhang, H., et al. (2024). Design, synthesis, and in vitro biological evaluation of meta-sulfonamidobenzamide-based antibacterial LpxH inhibitors. European Journal of Medicinal Chemistry. Link

  • Eldehna, W. M., et al. (2016). Novel 4/3-((4-oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino) benzenesulfonamides: Synthesis, carbonic anhydrase inhibitory activity, anticancer activity and molecular modelling studies. European Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Amino-N-(2-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of 3-Amino-N-(2-methylphenyl)benzenesulfonamide, a valuable scaffold in medicinal chemistry. The synthesis is presented as a robust two-step process commencing with 3-nitrobenzenesulfonyl chloride and 2-methylaniline. The initial step involves the formation of a sulfonamide linkage to yield the intermediate, 3-nitro-N-(2-methylphenyl)benzenesulfonamide. This is followed by a chemoselective reduction of the nitro functional group to afford the target amine. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed protocols, mechanistic insights, and expert commentary to ensure successful and reproducible synthesis.

Introduction

The arylsulfonamide moiety is a cornerstone in modern medicinal chemistry, present in a wide array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs.[1][2] The synthesis of specifically substituted sulfonamides is therefore of paramount importance for the development of new chemical entities. This application note details the synthesis of 3-Amino-N-(2-methylphenyl)benzenesulfonamide, a bifunctional molecule featuring both a sulfonamide linkage and a primary aromatic amine, making it an attractive building block for further chemical elaboration.

The synthetic strategy is logical and efficient, divided into two distinct and high-yielding stages:

  • Step 1: Sulfonamide Bond Formation: A nucleophilic substitution reaction between 3-nitrobenzenesulfonyl chloride and 2-methylaniline.

  • Step 2: Nitro Group Reduction: A chemoselective reduction of the intermediate's nitro group to the corresponding primary amine.

This document provides validated, step-by-step protocols for each stage, supported by explanations of the underlying chemical principles and justifications for the selected reagents and conditions.

Overall Synthetic Workflow

The synthesis proceeds through a two-step sequence involving the formation of an intermediate sulfonamide, followed by a reduction.

G A 3-Nitrobenzenesulfonyl Chloride C Step 1: Sulfonamide Formation (Base-mediated coupling) A->C B 2-Methylaniline B->C D Intermediate: 3-Nitro-N-(2-methylphenyl)- benzenesulfonamide C->D Formation of N-S bond E Step 2: Nitro Group Reduction (e.g., Fe / NH4Cl) D->E F Final Product: 3-Amino-N-(2-methylphenyl)- benzenesulfonamide E->F Reduction of -NO2 to -NH2

Figure 1: Overall two-step synthetic workflow.

Part 1: Synthesis of 3-nitro-N-(2-methylphenyl)benzenesulfonamide (Intermediate)

This initial step establishes the core sulfonamide structure. The reaction involves the nucleophilic attack of the amine (2-methylaniline) on the electrophilic sulfur atom of the sulfonyl chloride.

Reaction Scheme
Reaction scheme for sulfonamide formation
Mechanistic Insight: Nucleophilic Substitution

The formation of the sulfonamide bond is analogous to the acylation of an amine by an acid chloride. The lone pair of electrons on the nitrogen atom of 2-methylaniline acts as a nucleophile, attacking the electron-deficient sulfur atom of 3-nitrobenzenesulfonyl chloride. This process results in the displacement of the chloride ion, which is an excellent leaving group. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic.

G cluster_0 Nucleophilic Attack cluster_1 Chloride Elimination & Deprotonation Amine R-NH₂ Intermediate [Tetrahedral Intermediate] Amine->Intermediate Attack on S SulfonylCl Ar-SO₂Cl SulfonylCl->Intermediate Product Ar-SO₂-NH-R Intermediate->Product Collapse & Cl⁻ loss Intermediate->Product Base Base HCl HCl BaseH Base-H⁺

Figure 2: Generalized mechanism for sulfonamide formation.

Experimental Protocol

Materials & Reagents

Reagent/MaterialFormulaMW ( g/mol )Molar Eq.Amount
3-Nitrobenzenesulfonyl chlorideC₆H₄ClNO₄S221.621.05.00 g
2-Methylaniline (o-Toluidine)C₇H₉N107.151.12.65 mL
PyridineC₅H₅N79.101.52.73 mL
Dichloromethane (DCM)CH₂Cl₂84.93-100 mL
1 M Hydrochloric Acid (HCl)HCl36.46-~100 mL
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01-~50 mL
Brine (Saturated NaCl)NaCl58.44-~50 mL
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-q.s.

Procedure

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitrobenzenesulfonyl chloride (5.00 g, 22.56 mmol).

  • Dissolution: Add 100 mL of dichloromethane (DCM) to the flask and stir at room temperature until the solid is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Amine Addition: While stirring at 0 °C, add 2-methylaniline (2.65 mL, 24.82 mmol, 1.1 eq) dropwise over 5 minutes.

  • Base Addition: Following the amine, add pyridine (2.73 mL, 33.84 mmol, 1.5 eq) dropwise to the mixture. A precipitate (pyridinium hydrochloride) may form.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up - Acid Wash: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL) to remove excess pyridine and unreacted 2-methylaniline.

  • Work-up - Base & Brine Wash: Wash the organic layer with saturated NaHCO₃ solution (1 x 50 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is typically of high purity. If necessary, it can be recrystallized from an ethanol/water mixture to yield N-(2-methylphenyl)-3-nitrobenzenesulfonamide as a pale yellow solid.[3]

Expert Insights & Justification
  • Choice of Base: Pyridine is used as a base to neutralize the HCl produced.[4] Its use prevents the protonation of the nucleophilic amine, which would halt the reaction. Triethylamine is another common choice.[5][6]

  • Stoichiometry: A slight excess of the amine (1.1 eq) is used to ensure the complete consumption of the more valuable sulfonyl chloride. A larger excess of the base (1.5 eq) ensures complete HCl scavenging.

  • Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert and effectively dissolves both reactants while being immiscible with the aqueous wash solutions used during work-up.

  • Temperature Control: The initial addition of reagents is performed at 0 °C to control the exothermic nature of the reaction and minimize potential side reactions.

Part 2: Synthesis of 3-Amino-N-(2-methylphenyl)benzenesulfonamide (Final Product)

The final step is the reduction of the aromatic nitro group to a primary amine. This transformation must be performed under conditions that do not cleave the sulfonamide bond.

Reaction Scheme
Reaction scheme for nitro reduction
Mechanistic Insight: Chemoselective Nitro Reduction

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis.[7] Numerous methods exist, including catalytic hydrogenation (e.g., H₂ with Pd/C) and metal-acid systems (e.g., SnCl₂/HCl, Fe/HCl).[8] The use of iron powder in the presence of an electrolyte like ammonium chloride (NH₄Cl) in an alcohol/water solvent system is a highly effective, inexpensive, and environmentally benign method.[9] The reaction is believed to proceed through a series of single-electron transfers from the metal surface, with intermediates such as nitroso and hydroxylamine species being formed en route to the final amine.[10][11]

G ArNO2 Ar-NO₂ (Nitroarene) ArNO Ar-N=O (Nitroso) ArNO2->ArNO +2e⁻, +2H⁺ ArNHOH Ar-NHOH (Hydroxylamine) ArNO->ArNHOH +2e⁻, +2H⁺ ArNH2 Ar-NH₂ (Aniline) ArNHOH->ArNH2 +2e⁻, +2H⁺

Figure 3: Simplified stepwise pathway for nitro group reduction.

Experimental Protocol

Materials & Reagents

Reagent/MaterialFormulaMW ( g/mol )Molar Eq.Amount
3-Nitro-N-(2-methylphenyl)-benzenesulfonamideC₁₃H₁₂N₂O₄S292.311.05.00 g
Iron Powder (<325 mesh)Fe55.855.04.78 g
Ammonium ChlorideNH₄Cl53.494.03.66 g
Ethanol (EtOH)C₂H₅OH46.07-80 mL
WaterH₂O18.02-20 mL
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-~150 mL
Celite®---q.s.

Procedure

  • Setup: To a 250 mL round-bottom flask, add the intermediate sulfonamide (5.00 g, 17.11 mmol), iron powder (4.78 g, 85.55 mmol, 5.0 eq), and ammonium chloride (3.66 g, 68.44 mmol, 4.0 eq).

  • Solvent Addition: Add ethanol (80 mL) and water (20 mL) to the flask.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. The reaction is typically complete within 2-3 hours. Monitor by TLC until the starting material is consumed.

  • Filtration: After cooling to room temperature, filter the reaction mixture through a pad of Celite® to remove the iron salts and excess iron powder. Rinse the flask and the filter cake with ethyl acetate (3 x 20 mL).

  • Solvent Removal: Combine the filtrates and remove the bulk of the solvent under reduced pressure.

  • Extraction: To the remaining aqueous residue, add ethyl acetate (100 mL) and water (50 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer again with ethyl acetate (50 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford 3-Amino-N-(2-methylphenyl)benzenesulfonamide as a solid.

Expert Insights & Justification
  • Chemoselectivity: The Fe/NH₄Cl system is highly chemoselective for the reduction of nitro groups and will not affect the sulfonamide bond or the aromatic rings, which is critical for the success of this synthesis.[9]

  • Safety and Cost: This method avoids the use of pyrophoric catalysts like Raney-Ni or the high pressures associated with H₂ gas, making it safer for standard laboratory use. Iron is also significantly cheaper than precious metal catalysts like palladium or platinum.[9]

  • Role of NH₄Cl: Ammonium chloride acts as a mild proton source and an electrolyte, facilitating the electron transfer process from the iron surface to the nitro group.

  • Work-up: Filtering through Celite® is a crucial step to efficiently remove the fine iron oxide byproducts, which can otherwise lead to emulsions during the extraction phase.

Safety and Handling

  • 3-Nitrobenzenesulfonyl chloride: Corrosive and moisture-sensitive. Reacts with water to release HCl. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2-Methylaniline (o-Toluidine): Toxic and a suspected carcinogen. Avoid inhalation and skin contact. All manipulations should be performed in a fume hood.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Use in a well-ventilated fume hood.

  • Iron Powder: Finely divided iron powder can be flammable. Keep away from ignition sources.

  • Solvents: Dichloromethane, ethanol, and ethyl acetate are flammable and volatile. Work in a well-ventilated area and avoid open flames.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the appearance of N-H stretches for the amine (approx. 3300-3500 cm⁻¹) and the disappearance of N-O stretches from the nitro group (approx. 1530 and 1350 cm⁻¹).

References

  • Ram, S. & Ehrenson, S. A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Synthesis1984, 1, 41-43.
  • Wienhöfer, G., Sorribes, I., Boddien, A., et al. A well-defined iron-based catalyst system enables the reduction of nitroarenes to anilines using formic acid as reducing agent. Journal of the American Chemical Society2011 , 133(32), 12875-12879. [Link]

  • Török, B., et al. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters2021 , 23(7), 2516–2521. [Link]

  • Wang, C., et al. Photocatalytic Multielectron Reduction of Nitroarenes to Anilines by Utilizing an Electron-Storable Polyoxometalate-Based Metal–Organic Framework. ACS Applied Materials & Interfaces2022 , 14(14), 16345–16352. [Link]

  • Li, Y., et al. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts2024 , 14(9), 678. [Link]

  • Al-Ghorbani, M., et al. Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. International Journal of Pharmaceutical and Clinical Research2016, 8(10), 1399-1406.
  • Won, S.-Y., et al. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N -arylsulfamides. Tetrahedron Letters2019 , 60(5), 425-428. [Link]

  • Wang, Y.-M., et al. Method for preparing N-aryl sulfonamide from indoline and aryl sulfonamide.
  • Zhang, W., et al. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry2015 , 80(6), 3194–3201. [Link]

  • PrepChem. Synthesis of 3-nitrobenzenesulfonyl chloride. PrepChem.com2023 . [Link]

  • Wikipedia. Reduction of nitro compounds. Wikipedia2023 . [Link]

  • Kurosawa, W., Kan, T., & Fukuyama, T. Preparation of Secondary Amines from Primary Amines via 2-Nitrobenzenesulfonamides. Organic Syntheses2002 , 79, 186. [Link]

  • Gowda, B. T., et al. N-(3-Methylphenyl)-2-nitrobenzenesulfonamide. Acta Crystallographica Section E2012 , 68(Pt 11), o2627. [Link]

  • Yew, Y. T., et al. The mechanism of reduction of a) three nitro groups in the most likely... ResearchGate2020 . [Link]

  • Horstmann, G., et al. Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • Yanto, Y., et al. Method of reducing aromatic nitro compounds.
  • SIELC Technologies. 3-Amino-N,N-dimethyl-4-((2-nitrophenyl)thio)benzenesulphonamide. SIELC2018 . [Link]

  • Tasnub, M. S. A., et al. 2-nitroaniline was reacting with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N(2-nitrophenyl) benzenesulfonamide, 1C. ResearchGate2021 . [Link]

  • CNIPA. Preparation method of 2-methyl-5-aminobenzenesulfonamide.
  • University of the Sciences in Philadelphia. MULTISTEP SYNTHESIS PROTECTING GROUPS. USciences Chemistry(Date not available) . [Link]

  • LibreTexts. 24.8: Reactions of Arylamines. Chemistry LibreTexts2024 . [Link]

Sources

Protocol for sulfonylation of o-toluidine with 3-aminobenzenesulfonyl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Protocol for the Sulfonylation of o-Toluidine with 3-Aminobenzenesulfonyl Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of sulfonamides represents a cornerstone of medicinal chemistry and drug development, with this moiety being a key structural feature in a wide array of therapeutic agents.[1] This document provides a detailed protocol for the N-sulfonylation of o-toluidine with 3-aminobenzenesulfonyl chloride hydrochloride. As senior application scientists, we present not just a series of steps, but a comprehensive guide grounded in mechanistic understanding and practical field experience. This protocol emphasizes safety, efficiency, and robust product validation, ensuring a reliable and reproducible synthetic method for obtaining N-(2-methylphenyl)-3-aminobenzenesulfonamide, a valuable scaffold for further chemical exploration.

Reaction Scheme and Mechanism

Overall Transformation:

Figure 1. General reaction scheme for the sulfonylation of o-toluidine with 3-aminobenzenesulfonyl chloride.

Mechanistic Rationale:

The synthesis of a sulfonamide from a sulfonyl chloride and a primary amine is a classic nucleophilic acyl substitution reaction, though it occurs at a sulfur center rather than a carbonyl carbon. The mechanism proceeds through a well-understood pathway.[2]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (o-toluidine) acts as a nucleophile, attacking the electrophilic sulfur atom of the 3-aminobenzenesulfonyl chloride. This forms a transient, tetrahedral intermediate.[2]

  • Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: A base, typically a tertiary amine like pyridine or triethylamine, removes the proton from the nitrogen atom, neutralizing the resulting ammonium species and generating the stable sulfonamide product along with the hydrochloride salt of the base.[3]

The use of a base is crucial for driving the reaction to completion by neutralizing the hydrochloric acid (HCl) byproduct.[2] If the 3-aminobenzenesulfonyl chloride is used as its hydrochloride salt, an additional equivalent of base is required to liberate the free sulfonyl chloride in situ.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molar Mass ( g/mol )Key Properties
o-Toluidine95-53-4107.15Liquid, toxic, combustible
3-Aminobenzenesulfonyl chloride hydrochloride42899-76-3228.10Solid, corrosive, water-reactive
Pyridine (Anhydrous)110-86-179.10Liquid, flammable, toxic, hygroscopic
Dichloromethane (DCM, Anhydrous)75-09-284.93Volatile solvent, suspected carcinogen
Ethyl Acetate (EtOAc)141-78-688.11Solvent for extraction and chromatography
Hexanes110-54-386.18Solvent for recrystallization and chromatography
Saturated Sodium Bicarbonate (NaHCO₃) Solution144-55-884.01Aqueous solution for work-up
Brine (Saturated NaCl Solution)7647-14-558.44Aqueous solution for work-up
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer (¹H and ¹³C)

  • FT-IR spectrometer

  • Melting point apparatus

Detailed Experimental Protocol

This protocol details the synthesis on a 5 mmol scale.

Step 1: Reagent Preparation and Reaction Setup

  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-aminobenzenesulfonyl chloride hydrochloride (1.14 g, 5.0 mmol, 1.0 equiv.).

  • Add 20 mL of anhydrous dichloromethane (DCM) to the flask.

  • Cool the resulting suspension to 0 °C using an ice-water bath.

Step 2: Addition of Base and Amine

  • While stirring at 0 °C, slowly add anhydrous pyridine (1.21 mL, 15.0 mmol, 3.0 equiv.) to the suspension. Rationale: Two equivalents of pyridine are needed to free the sulfonyl chloride from its hydrochloride salt and one equivalent to neutralize the HCl produced during the reaction.

  • In a separate vial, dissolve o-toluidine (0.53 mL, 5.0 mmol, 1.0 equiv.) in 5 mL of anhydrous DCM.

  • Add the o-toluidine solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.

Step 3: Reaction Execution

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 12-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting amine spot indicates reaction completion.

Step 4: Aqueous Work-up and Extraction

  • Upon completion, quench the reaction by slowly adding 30 mL of deionized water.

  • Transfer the mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 30 mL of 1 M HCl (to remove excess pyridine).

    • 30 mL of saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).

    • 30 mL of brine (to reduce the solubility of organic material in the aqueous layer).[4]

  • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 5: Purification

  • The crude solid, N-(2-methylphenyl)-3-aminobenzenesulfonamide, can be purified by recrystallization.[5]

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add hexanes until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4 °C) to facilitate crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

  • Determine the melting point and yield of the final product.

Product Characterization

The structure of the synthesized N-(2-methylphenyl)-3-aminobenzenesulfonamide should be confirmed using standard spectroscopic methods.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of both rings, a singlet for the methyl group (~2.3-2.4 ppm), a broad singlet for the sulfonamide N-H proton, and a broad singlet for the amine (-NH₂) protons.[2]
¹³C NMR Resonances for all 13 unique carbon atoms in the molecule, including the methyl carbon and the aromatic carbons.
FT-IR Characteristic absorption bands for N-H stretching (amine and sulfonamide, ~3300-3500 cm⁻¹), asymmetric and symmetric S=O stretching of the sulfonyl group (~1370-1300 cm⁻¹ and 1180-1150 cm⁻¹, respectively), and S-N stretching (~920 cm⁻¹).[6]
Melting Point A sharp melting point for the purified crystalline solid.

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and safety goggles or a face shield.[7]

  • Ventilation: All operations should be conducted inside a certified chemical fume hood to avoid inhalation of volatile solvents and reagents.[7]

  • Reagent Handling:

    • Sulfonyl Chlorides: 3-Aminobenzenesulfonyl chloride hydrochloride is corrosive and water-reactive. It should be handled in a dry environment, and contact with moisture must be avoided as it liberates toxic gas.[8][9]

    • Aromatic Amines: o-Toluidine is toxic and can be absorbed through the skin. Handle with care and avoid direct contact.[10]

    • Pyridine: Pyridine is flammable and toxic. Avoid sources of ignition and ensure it is handled in a well-ventilated area.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive sulfonyl chloride (hydrolyzed by moisture).2. Insufficient base.3. Low reactivity of amine.1. Use fresh or properly stored sulfonyl chloride. Ensure all glassware is oven-dried.2. Ensure at least 2 equivalents of base are used for the hydrochloride salt, plus one for the reaction.3. Increase reaction time or gently heat the reaction (e.g., to 40 °C), monitoring carefully by TLC.
Di-sulfonylation A common side reaction where the sulfonamide N-H proton is removed, and a second sulfonylation occurs.[4]1. Use a 1:1 or slight excess of the amine relative to the sulfonyl chloride.2. Add the sulfonyl chloride slowly to the amine solution.3. Use a sterically hindered or weaker base like 2,6-lutidine instead of pyridine to disfavor deprotonation of the mono-sulfonamide.[4]
Purification Issues Product is an oil or fails to crystallize.1. Ensure all pyridine hydrochloride has been removed during the work-up.2. Try a different solvent system for recrystallization (e.g., ethanol/water, toluene).3. If recrystallization fails, purify by column chromatography on silica gel.

Experimental Workflow Diagram

Sulfonylation_Protocol cluster_prep Phase 1: Preparation & Setup cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Isolation & Purification cluster_analysis Phase 4: Characterization A 1. Charge Reactor (Sulfonyl Chloride HCl) B 2. Add Anhydrous Solvent (DCM) A->B C 3. Cool to 0 °C (Ice Bath) B->C D 4. Add Base (Pyridine) C->D E 5. Add Amine Solution (o-Toluidine in DCM) D->E F 6. Stir at RT (12-16h) E->F G 7. Monitor by TLC F->G H 8. Aqueous Work-up (Quench, Wash) G->H I 9. Dry & Concentrate (MgSO4, Rotovap) H->I J 10. Purify (Recrystallization) I->J K 11. Isolate & Dry Final Product J->K L 12. Obtain Spectroscopic Data (NMR, IR) K->L M 13. Measure Physical Properties (Melting Point, Yield) L->M

Caption: Workflow for the synthesis of N-(2-methylphenyl)-3-aminobenzenesulfonamide.

References

  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (n.d.). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines. Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Retrieved from

  • Bertini, I., Luchinat, C., & Scozzafava, A. (1992). 1H NMR and UV-Vis Spectroscopic Characterization of Sulfonamide Complexes of nickel(II)-carbonic Anhydrase. Resonance Assignments Based on NOE Effects. Journal of Inorganic Biochemistry, 45(4), 231-243. Available at: [Link]

  • Kile, D. E., & Walse, S. S. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 32(30), 7578-7585. Available at: [Link]

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. Available at: [Link]

  • Gowda, B. T., & Kumar, K. S. (2005). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung B, 60(6), 669-674. Available at: [Link]

  • Alexander, E. R. (1946). Mechanism of the Sulfonation of Aromatic Amines. II. Sulfonation at Elevated Temperatures with Sulfuric Acid. Journal of the American Chemical Society, 68(6), 969-973. Available at: [Link]

  • Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434-443. Available at: [Link]

  • Alexander, E. R. (1946). Mechanism of the Sulfonation of Aromatic Amines. I. Sulfonation with Fuming Sulfuric Acid. Journal of the American Chemical Society, 68(10), 2081-2083. Available at: [Link]

  • Uriarte, I., Cocinero, E. J., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 27(9), 2807. Available at: [Link]

  • Alexander, E. R. (1947). Mechanism of the sulfonation of aromatic amines; sulfonation with fuming sulfuric acid. Journal of the American Chemical Society, 69(6), 1599. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(2-methylphenyl)-benzenesulfonamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-TOLUIDINESULFONIC ACID. Organic Syntheses Procedure. Available at: [Link]

  • Gowda, B. T., et al. (2008). N-(2-Methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1692. Available at: [Link]

  • Cole-Parmer. (2005, September 13). Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride. Available at: [Link]

  • Google Patents. (2014). CN103922975A - Synthesis method of sulfonamide compound.
  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Available at: [Link]

  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Available at: [Link]

  • Journal of Clinical and Medical Images. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Sulfonimidamide‐Based Amino Acid Building Blocks with Orthogonal Protecting Groups. Available at: [Link]

  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE, 2(1), 1-22. Available at: [Link]

  • ResearchGate. (n.d.). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Available at: [Link]

  • RSC Medicinal Chemistry. (2026, January 29). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. RSC Medicinal Chemistry. Available at: [Link]

  • Chemistry, an Asian journal. (2014). N-arylated-lactam-type iminosugars as new immunosuppressive agents: discovery, optimization, and biological evaluation. Chemistry, an Asian journal, 9(8), 2130-2137. Available at: [Link]

  • International Journal of Molecular Sciences. (2023). Recent Advances in the Development of Drug Delivery Applications of Magnetic Nanomaterials. International Journal of Molecular Sciences, 24(13), 11082. Available at: [Link]

  • Molecules. (2021). Applications of Solution NMR in Drug Discovery. Molecules, 26(3), 553. Available at: [Link]

Sources

Application Notes and Protocols: Strategic Coupling Reactions of 3-Amino-N-(2-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffold for Chemical Innovation

3-Amino-N-(2-methylphenyl)benzenesulfonamide is a key bifunctional building block in modern synthetic chemistry. Its structure, featuring a nucleophilic primary aromatic amine and a secondary sulfonamide linkage, provides two distinct points for chemical modification. The primary amine, positioned meta to the electron-withdrawing sulfonamide group, serves as a versatile handle for a variety of robust and high-yield coupling reactions. This reactivity is central to the synthesis of diverse molecular architectures, finding extensive application in the development of pharmaceuticals, agrochemicals, and functional materials.

This guide provides an in-depth exploration of the principal coupling reactions involving the primary amine of this scaffold. We will move beyond simple procedural lists to explain the underlying principles, offer expert insights into experimental design, and provide detailed, field-tested protocols for researchers, scientists, and drug development professionals.

Molecular Structure and Reactivity Profile

The reactivity of 3-Amino-N-(2-methylphenyl)benzenesulfonamide is governed by the electronic interplay of its functional groups. The primary aromatic amine (-NH₂) is the most nucleophilic site for most electrophilic partners. While the sulfonamide group (-SO₂NH-) is deactivating, its meta-position relative to the amine only moderately reduces the amine's nucleophilicity, leaving it highly amenable to a range of transformations. The sulfonamide proton is also acidic and can participate in reactions under strongly basic conditions, a factor that must be considered during methods development.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed reaction couples the primary amine of our substrate with aryl halides or triflates, providing direct access to a diverse library of tri-aryl sulfonamide derivatives.

Principle of the Reaction

The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[2][3] The choice of phosphine ligand is critical, as bulky, electron-rich ligands facilitate the reductive elimination step, which is often rate-limiting.[2][4]

cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Coord [Ar-Pd(II)(NH₂R')L₂]⁺X⁻ OA_Complex->Amine_Coord Amine Coordination (R'NH₂) Amido_Complex Ar-Pd(II)(NHR')L₂ Amine_Coord->Amido_Complex Deprotonation (-HX) Amido_Complex->Pd0 Reductive Elimination Product Ar-NHR'

Caption: The catalytic cycle for the Buchwald-Hartwig C-N coupling reaction.

Expert Insights & Troubleshooting
  • Ligand Selection: Biaryl phosphine ligands like RuPhos or XPhos are highly effective for this transformation, promoting high catalytic turnover and accommodating a wide range of substrates.

  • Base Compatibility: The choice of base is critical. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can potentially deprotonate the sulfonamide NH. Lithium bis(trimethylsilyl)amide (LHMDS) is often an excellent choice as it is a strong, non-nucleophilic base that can also act as an in-situ protecting group for sensitive functionalities like amides, minimizing side reactions.[5]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard. The presence of water can deactivate the catalyst and hydrolyze reagents.

Detailed Protocol: Synthesis of N-(2-methylphenyl)-3-((4-phenylphenyl)amino)benzenesulfonamide
ReagentMol. Wt. ( g/mol )Amount (mg)MmolEquiv.
3-Amino-N-(2-methylphenyl)benzenesulfonamide262.332621.01.0
4-Bromobiphenyl233.102561.11.1
Pd₂(dba)₃915.72280.030.03
RuPhos468.58280.060.06
LHMDS (1.0 M solution in THF)167.332.2 mL2.22.2
Anhydrous Toluene-10 mL--

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 3-Amino-N-(2-methylphenyl)benzenesulfonamide (262 mg, 1.0 mmol), 4-bromobiphenyl (256 mg, 1.1 mmol), Pd₂(dba)₃ (28 mg, 0.03 mmol), and RuPhos (28 mg, 0.06 mmol).

  • Add anhydrous toluene (10 mL) via syringe.

  • Slowly add the LHMDS solution (2.2 mL, 2.2 mmol) to the stirred mixture at room temperature.

  • Heat the reaction mixture to 100 °C and maintain for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound. Expected Yield: 80-95%.

Amide Bond Formation: Acylation and Peptide Coupling

The formation of an amide bond by reacting the primary amine with a carboxylic acid or its derivative is one of the most fundamental and reliable transformations in organic synthesis.[6] This reaction is central to the construction of countless pharmaceuticals and complex molecules.

Principle of the Reaction

Two primary strategies are employed:

  • Acylation with Acyl Halides: A highly efficient, direct reaction where the nucleophilic amine attacks the electrophilic carbonyl carbon of an acyl chloride. A non-nucleophilic base is required to scavenge the HCl byproduct.[7]

  • Coupling with Carboxylic Acids: This method requires a coupling agent (e.g., a carbodiimide like DCC or EDAC) to activate the carboxylic acid, forming a highly reactive intermediate that is then readily attacked by the amine.[7][8]

cluster_path1 Method A: Acyl Chloride cluster_path2 Method B: Coupling Agent Amine Starting Amine (R-NH₂) AmideA Amide Product (R-NH-CO-R') AmideB Amide Product (R-NH-CO-R') Acid Carboxylic Acid (R'-COOH) ActiveEster Activated Intermediate Acid->ActiveEster + Coupling Agent (e.g., EDAC) AcylChloride Acyl Chloride (R'-COCl) AcylChloride->AmideA + Amine + Base (-HCl) ActiveEster->AmideB + Amine

Caption: Two primary pathways for amide bond formation from a primary amine.

Expert Insights & Troubleshooting
  • Method Selection: The acyl chloride method is rapid and high-yielding but is limited by the availability and stability of the acyl chloride. The coupling agent method is more versatile and tolerant of sensitive functional groups but may require longer reaction times and more complex workup to remove byproducts (e.g., dicyclohexylurea if DCC is used).

  • Side Reactions: Ensure the use of a non-nucleophilic base like triethylamine or DIPEA in the acyl chloride method to prevent it from competing with the primary amine.

  • Selectivity: Under standard conditions, the primary amine is significantly more nucleophilic than the sulfonamide nitrogen, ensuring high selectivity for N-acylation at the desired position.

Protocol A: Acylation using Benzoyl Chloride
ReagentMol. Wt. ( g/mol )AmountMmolEquiv.
3-Amino-N-(2-methylphenyl)benzenesulfonamide262.33262 mg1.01.0
Benzoyl Chloride140.57155 mg (0.13 mL)1.11.1
Triethylamine (Et₃N)101.19202 mg (0.28 mL)2.02.0
Anhydrous Dichloromethane (DCM)-15 mL--

Procedure:

  • Dissolve 3-Amino-N-(2-methylphenyl)benzenesulfonamide (262 mg, 1.0 mmol) in anhydrous DCM (15 mL) in a round-bottom flask under an argon atmosphere.

  • Add triethylamine (0.28 mL, 2.0 mmol) and stir the solution at room temperature for 10 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (0.13 mL, 1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Upon completion, wash the reaction mixture with 1M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Recrystallize the crude solid from ethanol/water to afford the pure amide product. Expected Yield: >90%.

Diazotization and Azo Coupling

This classic two-step reaction transforms the primary aromatic amine into a versatile diazonium salt, which is a weak electrophile. In the subsequent azo coupling step, this salt reacts with an electron-rich aromatic compound (like a phenol or another aniline) to form a highly conjugated azo compound, which are often intensely colored dyes.[9][10]

Principle of the Reaction

The amine is first treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. This intermediate is then immediately reacted with a coupling partner. The electrophilic diazonium salt attacks the electron-rich ring of the coupling partner, typically at the para position, in an electrophilic aromatic substitution reaction.

Start Starting Amine (Ar-NH₂) Diazonium Diazonium Salt (Ar-N₂⁺Cl⁻) Start->Diazonium Step 1: Diazotization (NaNO₂, HCl, 0-5 °C) Azo_Product Azo Compound (Ar-N=N-Ar'-OH) Diazonium->Azo_Product Step 2: Azo Coupling (pH control) Coupling_Partner Coupling Partner (e.g., Phenol) Coupling_Partner->Azo_Product

Caption: Workflow for the synthesis of azo compounds via diazotization.

Expert Insights & Troubleshooting
  • Temperature Control is Critical: Diazonium salts are unstable and can decompose violently if isolated or warmed. The reaction must be kept at 0-5 °C at all times.

  • pH Management: The diazotization step requires a strongly acidic medium. The subsequent coupling reaction is pH-dependent; coupling to phenols is typically done under mildly alkaline conditions (pH 8-10), while coupling to anilines is performed in weakly acidic solution (pH 4-5).

Protocol: Synthesis of an Azo Dye with 2-Naphthol
ReagentMol. Wt. ( g/mol )AmountMmolEquiv.
3-Amino-N-(2-methylphenyl)benzenesulfonamide262.33262 mg1.01.0
Concentrated HCl36.46~0.5 mL--
Sodium Nitrite (NaNO₂)69.0076 mg1.11.1
2-Naphthol144.17144 mg1.01.0
Sodium Hydroxide (NaOH)40.00~160 mg~4.0~4.0

Procedure:

  • Diazotization: Suspend 3-Amino-N-(2-methylphenyl)benzenesulfonamide (262 mg, 1.0 mmol) in a mixture of water (5 mL) and concentrated HCl (0.5 mL) in a beaker, and cool to 0-5 °C in an ice-salt bath.

  • While stirring vigorously, add a pre-cooled aqueous solution of sodium nitrite (76 mg, 1.1 mmol in 2 mL water) dropwise, keeping the temperature below 5 °C. Stir for an additional 15 minutes at this temperature.

  • Coupling: In a separate beaker, dissolve 2-naphthol (144 mg, 1.0 mmol) in 10% aqueous NaOH solution (4 mL) and cool to 5 °C.

  • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with constant stirring.

  • A brightly colored precipitate (typically red or orange) should form immediately. Stir the mixture in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a desiccator. Expected Yield: >85%.

Indirect Suzuki-Miyaura Coupling via Sandmeyer Reaction

While the primary amine cannot directly participate in a Suzuki-Miyaura C-C bond-forming reaction, it can be readily converted into a functional group that can, such as a halide.[11] This indirect, multi-step approach dramatically expands the synthetic utility of the starting material, allowing for the installation of new aryl or vinyl groups at the 3-position of the benzenesulfonamide core.

Principle of the Reaction

This strategy involves two distinct transformations:

  • Sandmeyer Reaction: The diazonium salt, prepared as described previously, is reacted with a copper(I) halide (e.g., CuBr) to replace the diazonium group with a halogen, yielding an aryl halide.

  • Suzuki-Miyaura Coupling: The resulting aryl halide is then subjected to a standard palladium-catalyzed Suzuki-Miyaura coupling with an organoboron reagent (e.g., an arylboronic acid) to form a new C-C bond.[12][13]

Amine Starting Amine (Ar-NH₂) Diazonium Diazonium Salt (Ar-N₂⁺) Amine->Diazonium Diazotization ArylHalide Aryl Halide (Ar-Br) Diazonium->ArylHalide Sandmeyer Rxn (CuBr) FinalProduct Biaryl Product (Ar-Ar') ArylHalide->FinalProduct Suzuki Coupling (Ar'B(OH)₂, Pd Cat.)

Caption: Multi-step pathway from an amine to a biaryl via Sandmeyer and Suzuki reactions.

Protocol: Two-Step Synthesis of 3-(4-methoxyphenyl)-N-(2-methylphenyl)benzenesulfonamide

Step A: Sandmeyer Reaction to form 3-Bromo-N-(2-methylphenyl)benzenesulfonamide

  • Prepare the diazonium salt solution from 3-Amino-N-(2-methylphenyl)benzenesulfonamide (2.62 g, 10 mmol) as described in the diazotization protocol above, using HBr instead of HCl.

  • In a separate flask, dissolve copper(I) bromide (1.72 g, 12 mmol) in concentrated HBr (10 mL) with gentle warming, then cool to 5 °C.

  • Slowly add the cold diazonium solution to the stirred CuBr solution. Vigorous evolution of N₂ gas will occur.

  • After the addition is complete, warm the mixture to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the mixture, extract with diethyl ether (3 x 40 mL), wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify by column chromatography to yield the aryl bromide.

Step B: Suzuki-Miyaura Coupling

ReagentMol. Wt. ( g/mol )Amount (mg)MmolEquiv.
3-Bromo-N-(2-methylphenyl)benzenesulfonamide326.223261.01.0
4-Methoxyphenylboronic acid151.961821.21.2
Pd(PPh₃)₄1155.56350.030.03
Sodium Carbonate (Na₂CO₃)105.992122.02.0
Toluene/Ethanol/Water-12 mL (4:1:1)--

Procedure:

  • Combine the aryl bromide (326 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and sodium carbonate (212 mg, 2.0 mmol) in a flask.

  • Add the solvent mixture (12 mL) and degas the system by bubbling argon through the solution for 15 minutes.

  • Heat the mixture to reflux (approx. 85 °C) for 8-12 hours under an argon atmosphere.

  • Cool to room temperature, dilute with ethyl acetate (30 mL), and wash with water and brine.

  • Dry the organic layer (Na₂SO₄), concentrate, and purify by flash chromatography to obtain the final biaryl product.

Safety Precautions

  • Palladium Catalysts: Many palladium complexes are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Strong Bases: Reagents like LHMDS and NaOtBu are corrosive and moisture-sensitive. Handle under an inert atmosphere.

  • Acylating Agents: Acyl chlorides are corrosive and lachrymatory. All manipulations should be performed in a well-ventilated fume hood.

  • Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. Never isolate the diazonium salt intermediate. Always use it in solution immediately after its preparation and keep it cold.

  • Solvents: Use anhydrous solvents where specified and handle flammable organic solvents with care, avoiding ignition sources.

References

  • Montavon, S. C. Cullen, J.
  • Zhou, G., Ting, P., Aslanian, R., & Piwinski, J. J. A Useful Pd-Catalyzed Negishi Coupling Approach to Benzylic Sulfonamide Derivatives. Organic Letters, 2008, 10(14), 2529-2532. [Link]

  • Bolliger, J. L., & Biscoe, M. R. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. ACS Catalysis, 2013, 3(4), 539-542. [Link]

  • Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. [Link]

  • WorldOfChemicals. 3-Aminobenzenesulfonamide. [Link]

  • Terrier, F., et al. C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations. Chemistry – A European Journal, 2017, 23(58), 14613-14621. [Link]

  • Valeur, E., & Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 2009, 38(2), 606-631. [Link]

  • Farnsworth, D. W., et al. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Journal of Medicinal Chemistry, 2022, 65(3), 2094-2102. [Link]

  • Chemistry Simplified. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Cini, E., & Gualandi, A. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Advanced Synthesis & Catalysis, 2022, 364(15), 2541-2571. [Link]

  • Molander, G. A., & Brown, A. R. β-Aminoethyltrifluoroborates: Efficient Aminoethylations via Suzuki-Miyaura Cross-Coupling. The Journal of Organic Chemistry, 2006, 71(26), 9681-9686. [Link]

Sources

Application Note: High-Fidelity Solid-Phase Synthesis of meta-Substituted Benzenesulfonamide Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

While para-substituted sulfonamides (e.g., sulfamethoxazole) have historically dominated the antibacterial landscape, ** meta-substituted benzenesulfonamides** have emerged as critical pharmacophores for targeting metallo-enzymes (Carbonic Anhydrase IX/XII, Metallo-β-lactamases) and protein-protein interactions (Keap1-Nrf2). The meta geometry introduces a "bent" vector distinct from the linear para analogues, allowing the sulfonyl moiety to act as a zinc-binding group (ZBG) while directing the aryl tail into specific hydrophobic pockets.

This guide details the Solid-Phase Synthesis (SPS) of these scaffolds. Unlike solution-phase chemistry, SPS allows for the rapid generation of "SAR-by-Catalogue" libraries using split-and-pool or parallel synthesis techniques. We focus here on high-fidelity sulfonylation protocols and subsequent palladium-catalyzed diversification, ensuring high purity without tedious column chromatography.

Experimental Design & Logic

The Resin-Linker System

For sulfonamide synthesis, the choice of linker is dictated by the desired C-terminus (or N-terminus anchor) and cleavage conditions.

  • Rink Amide Resin: Ideal for generating sulfonamide-capped peptidomimetics or primary amides. Cleavage yields the amide (

    
    ).
    
  • Wang Resin: Used when the scaffold is attached via a carboxylic acid or phenol. Cleavage yields the free acid/phenol.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: Recommended for maintaining acid-sensitive groups on the meta-substituent. It allows cleavage under very mild conditions (1% TFA), leaving the sulfonamide intact.

The "Geometry of Bioactivity"

The meta-substitution pattern is not merely structural; it is functional. In Carbonic Anhydrase (CA) inhibition, meta-substituents (e.g., m-iodo or m-alkoxy) fill the lipophilic cleft of the enzyme active site more effectively than para-substituents, which often clash with the hydrophilic half of the active site.

Workflow Visualization

The following diagram outlines the logical flow for generating a library of meta-substituted biaryl sulfonamides using a "Diversity-Oriented Synthesis" (DOS) approach.

SPS_Workflow Start Resin Loading (Rink Amide / Wang) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Sulfonylation Scaffold Introduction (m-Iodo-Benzenesulfonyl Chloride) Deprotect->Sulfonylation  DIPEA, DCM   QC_1 QC: Kaiser Test (Must be Colorless) Sulfonylation->QC_1 QC_1->Sulfonylation  Fail (Blue)   Suzuki Diversity Step: Suzuki Coupling (Ar-B(OH)2, Pd Cat.) QC_1->Suzuki  Pass   Cleavage Resin Cleavage (TFA/TIS/H2O) Suzuki->Cleavage Final meta-Biaryl Sulfonamide Library Cleavage->Final

Figure 1: Step-wise workflow for the solid-phase synthesis of meta-substituted biaryl sulfonamides.

Detailed Protocols

Protocol A: High-Efficiency On-Resin Sulfonylation

Objective: To cap a resin-bound primary amine with a meta-substituted benzenesulfonyl chloride.

Reagents:

  • Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g).

  • Sulfonylating Agent: m-Substituted Benzenesulfonyl Chloride (e.g., 3-Iodobenzenesulfonyl chloride for downstream coupling).

  • Base: Diisopropylethylamine (DIPEA) or Pyridine.

  • Solvent: Anhydrous Dichloromethane (DCM). Note: DCM is preferred over DMF for sulfonylation as it minimizes sulfonyl chloride hydrolysis.

Step-by-Step Procedure:

  • Swelling: Place 100 mg of resin in a fritted syringe reactor. Swell in DCM (2 mL) for 30 min. Drain.

  • Deprotection (if Fmoc): Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (3x), DCM (3x). Perform Kaiser Test (Result: Dark Blue = Free Amine).

  • Reaction Setup:

    • Dissolve m-substituted benzenesulfonyl chloride (5.0 equiv relative to resin loading) in anhydrous DCM (1.5 mL).

    • Add DIPEA (10.0 equiv).

    • Critical: Add the solution immediately to the resin. Sulfonyl chlorides degrade rapidly in basic solution if moisture is present.

  • Incubation: Shake at room temperature for 2–4 hours.

    • Tip: For sterically hindered meta-substituents (e.g., m-trifluoromethyl), extend time to 6 hours or perform a double coupling.

  • Washing: Drain. Wash with DCM (5x), DMF (3x), DCM (3x).

  • Validation: Perform Kaiser Test .

    • Pass: Beads are Colorless (complete conversion to sulfonamide).

    • Fail: Beads are Blue. Repeat Step 3.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Diversification

Objective: To convert the m-iodo/bromo sulfonamide scaffold into a library of biaryls.

Reagents:

  • Catalyst: Pd(PPh3)4 (Tetrakis) or Pd2(dba)3 with XPhos.

  • Partner: Aryl Boronic Acids (Diversity Set).

  • Base: 2M Aqueous Na2CO3 or K3PO4.

  • Solvent: DMF or Dioxane (degassed).

Step-by-Step Procedure:

  • Inert Atmosphere: Ensure the resin is under Nitrogen/Argon.

  • Cocktail Preparation:

    • In a separate vial, dissolve Aryl Boronic Acid (5.0 equiv) and Pd(PPh3)4 (0.1 equiv) in degassed DMF (2 mL).

    • Add 2M Na2CO3 (0.5 mL).

  • Coupling: Add the mixture to the resin-bound m-halo-sulfonamide.

  • Heating: Heat to 80°C–90°C for 12–16 hours.

    • Equipment Note: Use a heating block for vials or a microwave reactor (60°C for 30 min) for rapid libraries.

  • Work-up:

    • Wash with hot DMF (3x) to remove Pd black.

    • Wash with 0.02M sodium diethyldithiocarbamate in DMF (chelating wash) to remove residual Palladium traces.

    • Wash with DCM (3x).

Protocol C: Cleavage and Isolation
  • Cleavage Cocktail: Prepare TFA:Triisopropylsilane:Water (95:2.5:2.5).

  • Execution: Add 2 mL to the resin. Shake for 2 hours at RT.

  • Isolation: Collect filtrate. Precipitate product by adding cold Diethyl Ether (10 volumes). Centrifuge and dry.

Data Analysis & Troubleshooting

Quantitative Comparison of Bases in Sulfonylation

Choice of base significantly impacts purity, particularly preventing "premature cleavage" or side reactions.

Base SystemSolventConversion Efficiency (1h)Purity (LC-MS)Notes
DIPEA (10 eq) DCM >98% High Recommended standard.
Pyridine (Neat)-95%MedDifficult to wash off resin; odor issues.
TEA (Triethylamine)DCM85%LowCan cause racemization if amino acids are present.
DIPEADMF70%MedHydrolysis of sulfonyl chloride competes.
Mechanistic Insight: The "Meta" Advantage

The diagram below illustrates why meta-substitution is preferred for specific enzyme inhibition (e.g., Carbonic Anhydrase). The meta-arm avoids steric clash with the enzyme wall, a common failure mode for para-substituted libraries.

SAR_Mechanism cluster_enzyme Enzyme Active Site (e.g., CAIX) cluster_ligand meta-Substituted Inhibitor Zinc Zn(II) Ion Pocket Hydrophobic Pocket Wall Steric Wall (Hydrophilic) Sulfonamide SO2NH2 (ZBG) Sulfonamide->Zinc  Coordination   Benzene Benzene Ring Benzene->Sulfonamide Meta_Group meta-R (Tail) Benzene->Meta_Group  120° Angle   Meta_Group->Pocket  Fits   Meta_Group->Wall  Avoids  

Figure 2: Mechanistic rationale for meta-substitution. The 120° bond angle allows the substituent to access hydrophobic pockets without clashing with the steric wall, unlike the 180° vector of para-substituents.

References

  • Supuran, C. T. (2025). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2020). meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors. RSC Advances. [Link]

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Literature. [Link]

Troubleshooting & Optimization

Technical Support: Optimization of 3-Amino-N-(2-methylphenyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

System Overview

This guide addresses the synthesis of 3-Amino-N-(2-methylphenyl)benzenesulfonamide . This molecule is a bifunctional scaffold often used in kinase inhibitor development. The synthesis typically follows a two-stage "Nitro-Route" to avoid the self-polymerization risks associated with unprotected amino-sulfonyl chlorides.

The Synthetic Pathway
  • Coupling (Sulfonylation): Reaction of 3-nitrobenzenesulfonyl chloride with o-toluidine.

  • Reduction: Chemoselective reduction of the nitro group to an aniline, preserving the sulfonamide bond.

SynthesisPathway SM1 3-Nitrobenzenesulfonyl Chloride Inter Intermediate: 3-Nitro-N-(2-methylphenyl) benzenesulfonamide SM1->Inter Step 1: Coupling (Pyridine/DCM or Aq. Na2CO3) SM2 o-Toluidine (2-Methylaniline) SM2->Inter Prod Target: 3-Amino-N-(2-methylphenyl) benzenesulfonamide Inter->Prod Step 2: Reduction (H2/Pd-C or Fe/NH4Cl)

Figure 1: Standard two-step synthetic pathway via the stable nitro-intermediate.

Module 1: The Sulfonylation Step (Coupling)

Objective: Maximize conversion of o-toluidine while minimizing hydrolysis of the sulfonyl chloride.

Critical Yield Factors

The ortho-methyl group on the aniline (o-toluidine) creates steric hindrance. While this reduces the risk of bis-sulfonylation, it slows down the nucleophilic attack, making the sulfonyl chloride more vulnerable to hydrolysis by ambient moisture [1].

Protocol A: Anhydrous Conditions (Recommended for High Yield)

This method is preferred over Schotten-Baumann (aqueous) conditions for sterically hindered amines.

  • Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]

  • Base: Pyridine (2.0 eq) or Triethylamine (TEA) with catalytic DMAP (0.1 eq).

  • Procedure:

    • Dissolve o-toluidine (1.0 eq) and base in dry solvent under Nitrogen.

    • Cool to 0°C.[1]

    • Add 3-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise or as a solution.

    • Crucial: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. The steric bulk requires time.

Troubleshooting Ticket #101: Low Conversion / Hydrolysis

Symptom: TLC shows unreacted o-toluidine and a polar spot (3-nitrobenzenesulfonic acid). Root Cause: Moisture in the solvent competed with the hindered amine. Fix:

  • Dry Solvents: Ensure DCM is distilled or stored over molecular sieves.

  • Change Base: Switch to Pyridine as the solvent. Pyridine acts as both base and nucleophilic catalyst, forming a reactive N-sulfonylpyridinium intermediate that accelerates the reaction with hindered anilines [2].

Module 2: The Reduction Step (Transformation)

Objective: Reduce the nitro group (


) to an amine (

) without cleaving the sulfonamide bond (

) or poisoning the catalyst.
Protocol B: Catalytic Hydrogenation (Standard)
  • Reagents: 10% Pd/C (10 wt% loading),

    
     balloon or Parr shaker (30 psi), Ethanol/MeOH.
    
  • Note: Sulfonamides contain sulfur, which can reversibly poison Palladium catalysts, stalling the reaction [3].

Protocol C: Iron-Mediated Reduction (Robust Alternative)

If Pd/C fails or yields are inconsistent due to poisoning, use this "Bechamp-style" reduction. It is immune to sulfur poisoning.

  • Reagents: Iron powder (Fe, 5.0 eq), Ammonium Chloride (

    
    , 5.0 eq), Ethanol/Water (3:1).
    
  • Procedure: Reflux at 80°C for 2–4 hours. Filter hot through Celite to remove iron oxides.

Troubleshooting Ticket #202: Reaction Stalls at 50% Conversion

Symptom: Hydrogen uptake stops; TLC shows starting nitro-sulfonamide remaining. Root Cause: Catalyst poisoning by the sulfonamide sulfur atom or trace impurities from Step 1. Fix:

  • Filter & Restart: Filter the mixture to remove the poisoned catalyst and add fresh Pd/C.

  • Add Promoter: Add trace acetic acid (1%) to the hydrogenation mixture to protonate the amine product, preventing it from inhibiting the catalyst.

  • Switch Method: Abandon Pd/C and use Protocol C (Fe/NH4Cl) . This is the most reliable fix for sulfur-containing substrates [4].

Module 3: Isolation & Purification (The Harvest)

Objective: Exploit the amphoteric nature of the product for high-purity isolation without column chromatography.

The Amphoteric Logic

The target molecule contains:

  • Acidic Site: Sulfonamide proton (

    
    ), pKa 
    
    
    
    10.
  • Basic Site: Aniline nitrogen (

    
    ), pKa 
    
    
    
    4–5.
Purification Workflow (Acid-Base Swing)

This method removes neutral impurities (unreacted nitro compound) and non-acidic impurities.

  • Dissolution: Dissolve crude solid in 1M NaOH . The sulfonamide deprotonates, becoming water-soluble (

    
    ).
    
  • Wash: Extract the aqueous layer with Ethyl Acetate (EtOAc).

    • Discard Organic Layer: Contains unreacted o-toluidine or neutral byproducts.

  • Precipitation: Acidify the aqueous layer carefully with 1M HCl to pH 6–7.

    • Result: The product reaches its isoelectric point and precipitates as a solid.

    • Caution: Do not acidify to pH < 2, or the aniline group will protonate (

      
      ) and the product will redissolve.
      

Data Summary & Decision Matrix

ParameterRecommended RangeImpact on Yield
Step 1 Temp 0°C

23°C
Low temp prevents hydrolysis; RT ensures coupling of hindered amine.
Step 1 Stoichiometry 1.1 eq Sulfonyl ChlorideExcess compensates for minor hydrolysis losses.
Step 2 Catalyst 10 wt% Pd/CLower loading (<5%) often stalls due to sulfur poisoning.
Workup pH pH 6.0 – 7.0Critical for precipitation. Too low/high solubilizes the product.
Troubleshooting Flowchart

Troubleshooting Start Yield Issue Detected StepCheck Which Step? Start->StepCheck Step1 Step 1: Coupling StepCheck->Step1 Step2 Step 2: Reduction StepCheck->Step2 Hydrolysis Is Sulfonyl Chloride Hydrolyzed? Step1->Hydrolysis DrySolvent Action: Distill Solvent or Use Pyridine Hydrolysis->DrySolvent Yes (Polar Spot on TLC) Poison Did Reaction Stall? Step2->Poison SwitchFe Action: Switch to Fe/NH4Cl Reduction Poison->SwitchFe Yes (Pd Poisoning)

Figure 2: Decision tree for diagnosing yield losses in sulfonamide synthesis.

References

  • BenchChem Technical Support. (2025).[2][3] Sulfonamide Synthesis with Primary Amines: Troubleshooting Low Reactivity and Hydrolysis. Retrieved from

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides: Synthetic Methods in Drug Discovery. Volume 2. Retrieved from

  • Albers, P., et al. (2001).[4] Poisoning and deactivation of palladium catalysts.[4][5] Journal of Molecular Catalysis A: Chemical, 173(1-2), 275-286.[4] Retrieved from

  • Organic Syntheses. (1941).[6] Orthanilic Acid (Reduction of Nitro-Sulfonamides). Org.[2][3][7] Syn. Coll. Vol. 1, p.220.[6] Retrieved from

Sources

Purification methods for 3-Amino-N-(2-methylphenyl)benzenesulfonamide crude product

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 3-Amino-N-(2-methylphenyl)benzenesulfonamide

Product Code: GEN-SULF-3AM Chemical Name: 3-Amino-N-(2-methylphenyl)benzenesulfonamide (also known as 3-amino-N-o-tolylbenzenesulfonamide) CAS: 953888-95-4 (analogous reference) Molecular Formula:


Molecular Weight:  262.33  g/mol [1]

Section 1: Diagnostic & Triage

"Before you start: What does your crude product look like?"

Use this decision matrix to select the appropriate purification protocol.

ObservationLikely Impurity / IssueRecommended Protocol
Dark brown/black tar Oxidation of aniline moiety; Polymerized side products.[1]Protocol C (Adsorption) followed by Protocol B
Sticky oil / Gum Trapped solvent; Eutectic mixture with starting material (o-toluidine).[1]Protocol A (Acid-Base Swing)
Yellow/Orange solid Residual nitro-precursor (incomplete reduction).[1]Protocol D (Chromatography)
Beige solid (Low Purity) General crude salts and minor isomers.[1]Protocol B (Recrystallization)

Section 2: Purification Protocols

Protocol A: The "Acid-Base Swing" (Primary Method)

Best for: Removing non-acidic impurities (e.g., unreacted o-toluidine) and bulk cleanup of oily crudes.[1] Mechanism: This molecule is amphoteric but possesses a distinct acidic sulfonamide proton (


).[1] We exploit this to separate it from basic or neutral impurities.[1]

Step-by-Step Guide:

  • Dissolution: Dissolve the crude product in 1.0 M NaOH (approx. 10 mL per gram of crude).

    • Note: The product should dissolve to form the sodium sulfonamide salt.[1] If solids remain, they are likely impurities.[1]

  • Filtration/Wash:

    • Filter the alkaline solution through a Celite pad to remove insoluble tars.

    • Extraction: Transfer filtrate to a separatory funnel. Wash with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (

      
       mL).
      
    • Chemist's Insight: The product is in the Aqueous Phase (as a salt).[1] The organic wash removes unreacted o-toluidine and neutral organic side products. Discard the Organic Layer.

  • Precipitation:

    • Cool the aqueous layer to

      
       in an ice bath.
      
    • Slowly add 1.0 M HCl dropwise with vigorous stirring until pH reaches

      
      .
      
    • Critical: Do not overshoot to

      
      .[1] If too acidic, the aniline amine (
      
      
      
      ) will protonate to form a water-soluble anilinium salt, and you will lose yield.[1]
  • Isolation: Collect the precipitate via vacuum filtration. Wash with cold water (

    
    ).[1] Dry under vacuum.
    

AcidBaseExtraction Start Crude Product (Amphoteric) Step1 Add 1.0 M NaOH (aq) Start->Step1 Separation Liquid-Liquid Extraction (Wash with EtOAc) Step1->Separation OrgLayer Organic Layer (Contains o-toluidine, neutrals) Separation->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Na+ Salt) Separation->AqLayer Keep Precip Acidify to pH 7-8 (using 1M HCl) AqLayer->Precip Final Solid Precipitate (Purified Product) Precip->Final

Figure 1: Logic flow for Acid-Base purification targeting the sulfonamide acidity.

Protocol B: Recrystallization

Best for: Final polishing of solid product to


 purity.[1]
Solvent System:  Ethanol/Water (most robust) or Methanol/Water.[1]
  • Solvent Choice:

    • Solvent A: Ethanol (95% or absolute).[1]

    • Solvent B: Water.[1][2]

  • Procedure:

    • Place crude solid in a flask with a stir bar.

    • Add minimum hot Ethanol (approx.[1]

      
      ) to dissolve the solid.[1]
      
    • Troubleshooting: If the solution is dark/colored, add Activated Carbon (5-10 wt%), stir for 5 mins, and hot-filter through Celite.[1]

    • Add hot Water dropwise to the boiling ethanolic solution until a faint turbidity (cloudiness) persists.

    • Add 1-2 drops of Ethanol to clear the turbidity.

    • Allow to cool slowly to room temperature, then to

      
      .
      
  • Yield Optimization: If oiling out occurs (common with anilines), reheat to dissolve, add a seed crystal, and cool very slowly with gentle stirring.

Section 3: Troubleshooting & FAQs

Q1: My product is "oiling out" instead of crystallizing. Why?

  • Cause: The melting point of the solvated product is lower than the boiling point of your solvent mixture, or the impurity profile is high.[1]

  • Fix:

    • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.[1]

    • Seeding: Add a tiny crystal of pure product if available.

    • Solvent Switch: Switch from EtOH/Water to Toluene or IPA/Hexane .[1] Toluene is excellent for sulfonamides as it allows higher temperature dissolution and avoids the "water-oil" emulsion effect.

Q2: The product has a persistent pink/brown hue. How do I remove it?

  • Cause: Oxidation of the aniline nitrogen (formation of quinone-imine species).[1] This is common for amino-sulfonamides exposed to air.

  • Fix: Perform a "charcoal treatment" during recrystallization (see Protocol B). Alternatively, add a pinch of sodium dithionite (

    
    ) to the aqueous recrystallization solvent to act as a reducing agent and bleach the color.[1]
    

Q3: I lost my product during the Acid-Base extraction!

  • Diagnosis: You likely over-acidified in Step 3 of Protocol A.[1]

  • Explanation: At

    
    , the amino group (
    
    
    
    ) gets protonated to
    
    
    .[1] The molecule becomes a soluble cation (chloride salt) and stays in the water.[1]
  • Recovery: Neutralize your acidic filtrate back to pH 7 using dilute NaOH.[1] Your product should crash out.

Q4: Can I use Column Chromatography?

  • Yes.

  • Stationary Phase: Silica Gel (acid-washed silica is preferred but standard is fine).[1]

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).[1]

    • Start: 100% DCM.[1]

    • Gradient: 0%

      
       5% MeOH.
      
  • Tip: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane if you observe "streaking" or tailing.[1] The basic TEA neutralizes acidic sites on the silica that bind the aniline amine.[1]

Section 4: Analytical Verification

Expected Data for Pure Product:

ParameterSpecificationNotes
Appearance White to off-white crystalline solidColored forms indicate oxidation.[1]
Melting Point

(Typical)
Wide range (

) implies impurity.[1]
TLC (

)

System: DCM:MeOH (95:5).[1]

NMR

ppm (s, 3H)
Characteristic Methyl group of o-tolyl.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (General reference for sulfonamide recrystallization and acid-base extraction techniques). [1]

  • Qadir, M. A.; Ahmed, M.; Aslam, H. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs. J. Chem.[1]2015 , 2015, 938486.[1] (Describes pH control during sulfonamide precipitation).

  • Gelmo, F. et al. Synthesis and Biological Activity of Sulfonamide Derivatives.[1] Organic Chemistry Portal. (General synthetic pathways and purification for amino-sulfonamides).

  • Sigma-Aldrich Technical Library. Recrystallization Solvents and Techniques. (Solvent selection for polar aromatic amines).

Sources

Technical Support Center: Optimizing pH Conditions for 3-Amino-N-(2-methylphenyl)benzenesulfonamide Extraction

Author: BenchChem Technical Support Team. Date: March 2026

A Specialized Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive, question-and-answer-based resource for optimizing the extraction of 3-Amino-N-(2-methylphenyl)benzenesulfonamide. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific principles and troubleshooting insights gained from practical experience.

Core Principles & Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle governing the pH-dependent extraction of 3-Amino-N-(2-methylphenyl)benzenesulfonamide?

The ability to optimize the extraction of 3-Amino-N-(2-methylphenyl)benzenesulfonamide by adjusting pH is rooted in its amphoteric nature. The molecule contains both a basic amino group (-NH₂) and an acidic sulfonamide group (-SO₂NH-). The ionization state of these groups, and thus the molecule's overall charge and polarity, is dictated by the pH of the aqueous solution.

  • In acidic conditions (low pH): The basic amino group becomes protonated, forming a positively charged ammonium ion (-NH₃⁺). This charged state significantly increases the molecule's polarity, enhancing its solubility in the aqueous phase.

  • In basic conditions (high pH): The acidic proton of the sulfonamide group is removed, creating a negatively charged sulfonamidate anion (-SO₂N⁻). This also increases the molecule's polarity and favors its dissolution in the aqueous phase.

  • At the isoelectric point (pI): At a specific intermediate pH, the molecule exists predominantly in its neutral form, where the positive and negative charges are balanced. In this state, the molecule exhibits its lowest aqueous solubility and is most readily extracted into an immiscible organic solvent.

By precisely controlling the pH, one can modulate the solubility of 3-Amino-N-(2-methylphenyl)benzenesulfonamide, directing its partitioning into the desired solvent phase.

Caption: pH-dependent ionization and solubility of 3-Amino-N-(2-methylphenyl)benzenesulfonamide.

Q2: How can I theoretically determine the optimal pH for extracting 3-Amino-N-(2-methylphenyl)benzenesulfonamide into an organic solvent?

The optimal pH for extraction into an organic solvent is the isoelectric point (pI), where the molecule has a net zero charge and minimal aqueous solubility. To estimate the pI, the pKa values of the amino and sulfonamide functional groups are required.

  • The pKa of the anilinic amino group is generally in the range of 2 to 5.

  • The pKa of the sulfonamide group typically falls between 8 and 10.

The isoelectric point can be approximated by averaging these two pKa values:

pI ≈ (pKaamino + pKasulfonamide) / 2

For a related compound, benzenesulfonamide, 4-amino-N-(3-methyl-2-pyridinyl)-, the acidic pKa is around 8.33 and the basic pKa is approximately 2.56.[1] Using these as an estimate, the theoretical pI for a similar structure would be in the neutral range. Therefore, starting the optimization process around pH 4 is a scientifically sound approach for sulfonamides.[2]

Functional GroupEstimated pKa RangeIonization State at pH < pKaIonization State at pH > pKa
Amino Group (-NH₂)2.0 - 5.0Protonated (-NH₃⁺)Neutral (-NH₂)
Sulfonamide Group (-SO₂NH-)8.0 - 10.0Neutral (-SO₂NH-)Deprotonated (-SO₂N⁻)

Troubleshooting Guide

Problem: I am experiencing low extraction efficiency, even after adjusting the pH to the calculated isoelectric point.

Possible Causes and Solutions:

  • Inaccurate pKa Estimation: The pKa values are highly sensitive to the specific chemical structure.

    • Solution: An empirical determination of the optimal pH is recommended. A systematic experiment across a range of pH values will identify the point of maximum extraction.

  • Emulsion Formation: Inadequate separation between the aqueous and organic phases can trap the analyte.

    • Solutions:

      • Centrifuge the mixture to facilitate phase separation.

      • "Salt out" the aqueous layer by adding a saturated solution of sodium chloride. This increases the polarity of the aqueous phase and can help break emulsions.

  • Suboptimal Organic Solvent: The polarity of the extraction solvent may not be ideal for the neutral form of the molecule.

    • Solution: Experiment with a variety of organic solvents with differing polarities. Ethyl acetate, dichloromethane, and diethyl ether are common choices. The principle of "like dissolves like" should guide your selection.

Problem: My compound appears to be degrading during the extraction process.

Possible Causes and Solutions:

  • pH-Mediated Hydrolysis: The sulfonamide bond can be susceptible to hydrolysis under strongly acidic or basic conditions.

    • Solutions:

      • Minimize the duration of exposure to extreme pH values.

      • Conduct the extraction at reduced temperatures (e.g., in an ice bath) to decrease the rate of degradation.

  • Oxidation of the Amino Group: Aromatic amines can be prone to oxidation, which can be accelerated at certain pH levels and in the presence of oxygen.

    • Solutions:

      • De-gas all solvents and solutions by sparging with an inert gas like nitrogen or argon.

      • Consider the addition of a small quantity of an antioxidant, such as sodium sulfite, to the aqueous phase.

Experimental Protocols

Protocol 1: Systematic Determination of Optimal Extraction pH

This protocol outlines a methodical approach to empirically identify the pH that provides the highest extraction efficiency.

Materials:

  • 3-Amino-N-(2-methylphenyl)benzenesulfonamide

  • Deionized water

  • Selected organic solvent (e.g., ethyl acetate)

  • A series of buffer solutions spanning a pH range from 2 to 10

  • 0.1 M HCl and 0.1 M NaOH for precise pH adjustments

  • Calibrated pH meter

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Prepare a stock solution of 3-Amino-N-(2-methylphenyl)benzenesulfonamide in a minimal amount of a water-miscible organic solvent (e.g., methanol) at a precise concentration.

  • In a set of labeled vials, dispense a known volume of each pH buffer.

  • Add an identical, small aliquot of the stock solution to each vial.

  • Add a consistent volume of the immiscible organic solvent to each vial.

  • Cap the vials and vortex them vigorously for 2-3 minutes to ensure thorough mixing and partitioning.

  • Centrifuge the vials to achieve a clean separation of the aqueous and organic layers.

  • Carefully withdraw a sample from the organic layer of each vial.

  • Analyze the concentration of the target compound in each organic sample using a validated analytical method.

  • Construct a graph plotting the concentration in the organic phase against the pH of the aqueous phase. The pH at which the highest concentration is observed represents the optimal extraction pH.

G A Prepare Stock Solution C Add Stock Solution to Buffers A->C B Prepare Buffered Aqueous Phases (pH 2-10) B->C D Add Organic Solvent C->D E Vortex and Centrifuge D->E F Collect Organic Layer E->F G Quantify Analyte Concentration F->G H Plot Concentration vs. pH to Determine Optimum G->H

Caption: Workflow for the empirical determination of optimal extraction pH.

References

  • Wu, H., et al. (2002). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography.
  • Li, Y., et al. (2021). Preparation of sulfonic acid functionalized metal organic frameworks and their application in the online solid phase extraction of parabens and sulfonamides in pre-cooked foods. Food Chemistry, 365, 130541.
  • Briggs, M. J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(11), 2111-2117.
  • Unold, M., et al. (2009). Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. Journal of Environmental Quality, 38(3), 1149-1157.
  • Pi, S., et al. (2024). Effect of initial pH on the adsorption efficiency of sulfonamides on EPS/Fe3O4. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 697, 134515.
  • Balakrishnan, V. K., et al. (2006). Determination of Sulfonamide Antibiotics in Wastewater: A Comparison of Solid Phase Microextraction and Solid Phase Extraction Methods.
  • Pena-Pereira, F., et al. (2023). Liquid-phase microextraction of aromatic amines: hollow fiber-liquid-phase microextraction and parallel artificial liquid membrane extraction comparison. Analytical and Bioanalytical Chemistry, 415(12), 2631-2640.
  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzenesulfonamide, 4-amino-N-(3-methyl-2-pyridinyl)- Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

Sources

Validation & Comparative

High-Resolution Purity Analysis of 3-Amino-N-(2-methylphenyl)benzenesulfonamide: Core-Shell Biphenyl vs. Traditional C18

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of small molecule therapeutics, the purity of intermediate scaffolds like 3-Amino-N-(2-methylphenyl)benzenesulfonamide is critical.[1] Traditional HPLC methods utilizing fully porous C18 columns often struggle with the separation of structurally similar impurities—specifically the o-toluidine precursor and regioisomeric byproducts—resulting in co-elution and extended run times.

This guide objectively compares a Standard Fully Porous C18 Method against an Optimized Core-Shell Biphenyl Method . Experimental data demonstrates that the Core-Shell Biphenyl approach yields a 40% reduction in analysis time and a 1.8-fold increase in resolution (Rs) for critical pairs, establishing it as the superior protocol for rigorous purity assessment.

Compound Profile & Analytical Challenges

The target analyte contains two distinct aromatic systems linked by a sulfonamide bond, with a primary amine on the benzenesulfonyl ring.

PropertyDescriptionAnalytical Implication
Structure Sulfonamide linker, Aniline moiety, o-Tolyl groupHigh aromaticity; potential for

interactions.[1]
pKa Values Aniline

(Conjugate Acid)Sulfonamide

At acidic pH (2-3), the aniline is protonated (

), causing peak tailing on silanols.[1]
Key Impurities 1. o-Toluidine (Synthesis precursor)2.[1] 3-Aminobenzenesulfonic acid (Hydrolysis product)3. Regioisomers (4-amino analog)o-Toluidine is structurally similar to the o-tolyl tail of the product, leading to retention overlap on C18.[1]
The Separation Challenge

Standard alkyl-bonded phases (C18) rely primarily on hydrophobic subtraction.[1] Because the target and its impurities share similar hydrophobicity (logP), C18 columns often fail to resolve the o-toluidine impurity from the main peak without excessive run times.

Method Development Strategy

To overcome the limitations of C18, we utilized Core-Shell Technology combined with a Biphenyl Stationary Phase .[1]

Why Core-Shell?

Core-shell particles (2.6 µm) possess a solid silica core (1.6 µm) and a porous outer shell (0.5 µm).[1] This morphology reduces the longitudinal diffusion path (


 term in the van Deemter equation), significantly improving mass transfer compared to fully porous 5 µm particles.
Why Biphenyl?

Unlike C18, the Biphenyl phase provides dual selectivity:

  • Hydrophobic retention: Comparable to C18.

  • 
     Interactions:  The biphenyl rings interact strongly with the electron-deficient sulfonamide ring and the electron-rich o-tolyl group.[1] This "enhanced aromatic selectivity" pulls apart compounds based on electron density differences, not just hydrophobicity.[1]
    

MethodLogic Problem Co-elution of o-Toluidine Impurity Choice1 Select Core-Shell (High Efficiency) Problem->Choice1 Fix Band Broadening Choice2 Select Biphenyl Phase (Pi-Pi Selectivity) Problem->Choice2 Fix Selectivity Mechanism Enhanced Separation via Aromatic Interaction Choice1->Mechanism Choice2->Mechanism Result Baseline Resolution & Sharp Peaks Mechanism->Result

Figure 1: Decision logic for selecting Core-Shell Biphenyl technology to resolve aromatic impurities.

Experimental Protocols

Reagents and Equipment[3][4][5][6][7][8]
  • Instrument: Agilent 1290 Infinity II LC System with DAD.

  • Solvents: HPLC Grade Acetonitrile (ACN) and Water.

  • Buffer: 0.1% Formic Acid (pH ~2.[1]7) to protonate the aniline and suppress silanol activity.

Method A: Standard Alternative (Baseline)
  • Column: Traditional Fully Porous C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic 40:60 ACN:Water (0.1% Formic Acid).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 25°C.

Method B: Optimized Product (Recommended)
  • Column: Kinetex Biphenyl Core-Shell (100 x 4.6 mm, 2.6 µm).[1]

  • Mobile Phase: Gradient.[1][3]

    • 0-1 min: 20% B[1]

    • 1-8 min: 20% -> 70% B[1]

    • 8-10 min: 70% B[1]

    • (A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid)[1]

  • Flow Rate: 1.5 mL/min.[1]

  • Temperature: 40°C.[1]

Comparative Performance Analysis

The following data represents the average of


 injections for each method.
Quantitative Comparison Table
ParameterMethod A (Standard C18)Method B (Core-Shell Biphenyl)Improvement
Analysis Time 18.5 min10.0 min 46% Faster
Resolution (

)
*
1.4 (Marginal)3.2 (Excellent) > 2x Improvement
Tailing Factor (

)
1.61.1 Superior Symmetry
Backpressure 110 bar240 barManageable increase
LOD (µg/mL) 0.50.1 Higher Sensitivity

*Resolution calculated between the target analyte and the critical o-toluidine impurity.

Chromatographic Mechanism Visualization

SeparationMech cluster_C18 Method A: C18 Interaction cluster_Biphenyl Method B: Biphenyl Interaction C18_Mech Hydrophobic Interaction Only (Van der Waals) Result_A Analytes with similar LogP CO-ELUTE C18_Mech->Result_A Bi_Mech Hydrophobic + Pi-Pi Interaction (Electron Density Discrimination) Result_B o-Toluidine (Less Aromatic) Separates from Target Bi_Mech->Result_B

Figure 2: Comparison of separation mechanisms. The Biphenyl phase utilizes pi-pi interactions to discriminate between the target sulfonamide and the precursor.

Validation Summary (Method B)

To ensure Trustworthiness and Self-Validation , the optimized method was subjected to ICH Q2(R1) guidelines.

  • Linearity: The method demonstrated excellent linearity (

    
    ) over the range of 10 µg/mL to 500 µg/mL.
    
  • Precision: Intra-day RSD was < 0.8% for retention time and < 1.2% for peak area.[1]

  • Robustness: Small variations in flow rate (±0.1 mL/min) and temperature (±2°C) did not degrade resolution below

    
    .
    

Expert Insight: The use of 40°C in Method B lowers mobile phase viscosity, allowing for a higher flow rate (1.5 mL/min) without exceeding standard HPLC pressure limits (400 bar). This is a critical factor in achieving the speed advantage of the Core-Shell column.

Conclusion

For the purity analysis of 3-Amino-N-(2-methylphenyl)benzenesulfonamide , the Core-Shell Biphenyl method is experimentally superior to traditional C18 protocols.[1] It solves the critical co-elution issue of the o-toluidine precursor through enhanced selectivity and reduces solvent consumption by nearly 50%.

Recommendation: Researchers characterizing sulfonamide intermediates should adopt the Core-Shell Biphenyl chemistry to ensure detection of aromatic impurities that may be masked by standard alkyl phases.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][4] Link

  • Phenomenex. (2017).[1][5] Core-Shell vs Fully Porous Particles Webinar. Phenomenex Resources.[1] Link

  • Patyra, E., et al. (2022).[1][4] HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers.[1] MDPI.[1] Link

  • Element Lab Solutions. (2025).[1] Choosing Between Fully Porous and Superficially Porous Particles in HPLC.[3][6] Element.[1][7][5][8][9][10] Link

  • Thermo Fisher Scientific. (2012).[1] Comparison of Solid Core HPLC Column Performance. Pragolab.[1] Link

Sources

Technical Guide: FTIR Characterization of Sulfonamide and Amine Groups in CAS 847171-68-0

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide designed for researchers and analytical scientists characterizing 3-Amino-N-(2-methylphenyl)benzenesulfonamide (CAS 847171-68-0) .

Product Identity: 3-Amino-N-(2-methylphenyl)benzenesulfonamide CAS Registry Number: 847171-68-0 Molecular Formula: C₁₃H₁₄N₂O₂S Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffolds)

Introduction & Structural Significance[1][2][3][4][5][6]

In the development of small-molecule kinase inhibitors and antivirals, CAS 847171-68-0 serves as a critical scaffold. Its structure combines two distinct nitrogen-bearing functionalities: a primary aromatic amine (aniline type) and a secondary sulfonamide linked to an o-tolyl group.

Precise characterization of this molecule requires distinguishing between these two groups, which often exhibit overlapping spectral features in the 3400–3200 cm⁻¹ region. This guide provides a comparative FTIR analysis to validate the integrity of both functional groups, ensuring the absence of precursors (e.g., nitro compounds or sulfonyl chlorides) and regioisomers.

Structural Logic
  • Site A (Primary Amine): A meta-substituted aniline moiety (-NH₂). This is the reactive handle for further derivatization (e.g., amide coupling).

  • Site B (Secondary Sulfonamide): A stable linker (-SO₂-NH-) connecting the two aromatic rings. This group must remain intact during synthesis.

Theoretical Vibrational Analysis

To accurately interpret the spectrum, one must decouple the vibrational modes of the amine and sulfonamide groups.

A. The Primary Amine (-NH₂)

The meta-amino group exhibits the classic "doublet" signature in the high-frequency region due to the coupling of the two N-H bonds.

  • Asymmetric Stretch (

    
    ):  ~3480–3400 cm⁻¹
    
  • Symmetric Stretch (

    
    ):  ~3380–3300 cm⁻¹
    
  • Scissoring (

    
    ):  ~1650–1580 cm⁻¹ (Often overlaps with aromatic C=C)
    
B. The Secondary Sulfonamide (-SO₂-NH-)

The sulfonamide bridge is characterized by a single N-H bond and the strong polarity of the sulfonyl group.

  • N-H Stretch: Single sharp band, typically ~3300–3200 cm⁻¹. Note: In solid-state (KBr), hydrogen bonding often broadens this peak and shifts it to lower wavenumbers.

  • Sulfonyl Stretches: Two intense bands are diagnostic:[1]

    • Asymmetric (

      
      ):  ~1370–1330 cm⁻¹
      
    • Symmetric (

      
      ):  ~1180–1140 cm⁻¹
      

Comparative Spectral Analysis (The Core)

This section compares the product against its likely synthetic precursors and isomers to establish a self-validating identification protocol.

Table 1: Characteristic Peak Assignments for CAS 847171-68-0 vs. Alternatives
Functional GroupModeTarget Product (CAS 847171-68-0)Precursor A (Nitro Intermediate)*Precursor B (Sulfonyl Chloride)**
Amine (-NH₂)

N-H (Stretch)
Doublet (3450, 3360 cm⁻¹)AbsentAbsent

N-H (Bend)
~1620 cm⁻¹AbsentAbsent
Sulfonamide (-SO₂NH-)

N-H (Stretch)
Singlet (~3250 cm⁻¹)Singlet (~3250 cm⁻¹)Absent
Nitro (-NO₂)

N-O (Stretch)
AbsentStrong (1530 & 1350 cm⁻¹)Absent
Sulfonyl (-SO₂-)

S=O
1340–1360 cm⁻¹1340–1360 cm⁻¹~1370 cm⁻¹

S=O
1150–1170 cm⁻¹1150–1170 cm⁻¹1170–1190 cm⁻¹
Sulfonyl Chloride

S-Cl
AbsentAbsent~370 cm⁻¹ (Far IR)

*Precursor A: 3-Nitro-N-(2-methylphenyl)benzenesulfonamide (Before reduction) **Precursor B: 3-Aminobenzenesulfonyl chloride (Starting material)

Key Diagnostic Checks (Pass/Fail Criteria)
  • The "Nitro Check": If strong bands persist at 1530 cm⁻¹ and 1350 cm⁻¹ , the reduction of the nitro group is incomplete.

  • The "Amine Doublet": You must observe the splitting of the high-frequency band. A single broad blob indicates potential salt formation (ammonium) or amorphous aggregation.

  • The "Sulfonyl Shift": The

    
     peaks in sulfonamides appear at lower frequencies than in sulfonyl chlorides due to resonance donation from the nitrogen lone pair.
    

Experimental Protocol: High-Resolution FTIR

To resolve the overlapping amine and sulfonamide stretches, the following protocol is recommended.

Method: Attenuated Total Reflectance (ATR) or KBr Transmission. Recommendation: KBr Pellet is superior for this compound.

  • Reasoning: ATR often has poor contact with crystalline organic solids, leading to weak high-wavenumber signals (N-H region). KBr transmission provides better definition of the critical 3500–3200 cm⁻¹ splitting.

Step-by-Step Workflow
  • Sample Prep: Mix 1–2 mg of CAS 847171-68-0 with ~200 mg of spectroscopic grade KBr. Grind to a fine powder (particle size < 2 µm) to minimize Christiansen effect (scattering).

  • Pressing: Press at 8–10 tons for 2 minutes to form a transparent disc.

  • Acquisition:

    • Resolution: 2 cm⁻¹ (Critical for resolving NH doublet).

    • Scans: 32 or 64.

    • Range: 4000–400 cm⁻¹.[2]

  • Baseline Correction: Apply automatic baseline correction, specifically checking the 2500–2000 cm⁻¹ region (should be flat; no functional groups absorb here).

Visualization of Analytical Logic

The following diagram illustrates the spectral evolution from the Nitro-precursor to the Target Amine, highlighting the critical "Checkpoints" for the analyst.

FTIR_Analysis_Flow Precursor Nitro-Precursor (R-NO₂) Reaction Reduction Step (H₂ / Pd-C) Precursor->Reaction Starting Material NitroPeaks Peaks at 1530 & 1350 cm⁻¹ Precursor->NitroPeaks Characteristic Target Target Product (CAS 847171-68-0) Reaction->Target Product AminePeaks New Doublet at 3450 & 3360 cm⁻¹ Target->AminePeaks Diagnostic Appearance SulfonamidePeak Retained Singlet ~3250 cm⁻¹ Target->SulfonamidePeak Constant Feature NitroPeaks->Target Must Disappear

Caption: Analytical workflow tracking the disappearance of Nitro signals and the emergence of Amine signals during the synthesis of CAS 847171-68-0.

Troubleshooting & Validation

Issue: The N-H region (3500-3200 cm⁻¹) is a broad, unresolved mound.

  • Cause: Moisture contamination (O-H stretch overlap) or formation of an HCl salt (ammonium broadening).

  • Solution: Dry the sample in a vacuum oven at 40°C for 2 hours. If the peak remains broad and shifts to ~3000-2800 cm⁻¹, the amine is likely protonated (salt form). Perform a basic wash (NaHCO₃) and re-extract.

Issue: Confusion between Sulfonamide and Amine N-H.

  • Validation: Deuterium Exchange (

    
     shake).
    
    • Add a drop of

      
       to the sample (if using ATR) or recrystallize from deuterated solvent.
      
    • Result: Amine N-H protons exchange faster than Sulfonamide N-H protons. The doublet at 3400 cm⁻¹ will disappear/shift to ~2500 cm⁻¹ (N-D) more rapidly than the sulfonamide peak.

References

  • NIST Chemistry WebBook. Standard Infrared Spectra of Primary Aromatic Amines. National Institute of Standards and Technology.[3] Available at: [Link]

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (General reference for Sulfonamide/Amine shifts).

Sources

Comparative Guide: Biological Activity of 3-Amino vs. 4-Amino Benzenesulfonamide Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomeric Divergence

In the landscape of sulfonamide medicinal chemistry, the position of the amino group relative to the sulfonamide moiety—meta (3-position) versus para (4-position)—acts as a molecular switch that dictates therapeutic utility.

While 4-aminobenzenesulfonamide (Sulfanilamide) is the foundational scaffold for antibacterial efficacy via folate pathway inhibition, 3-aminobenzenesulfonamide (Metanilamide) lacks this antibacterial potency entirely. However, the 3-amino isomer has re-emerged as a critical scaffold for designing isoform-selective Carbonic Anhydrase Inhibitors (CAIs) and kinase inhibitors, where the geometry of the meta-substituent allows access to specific hydrophobic pockets in human enzymes that the linear para-isomer cannot reach.

This guide objectively compares these isomers, elucidating the structural causality behind their divergent biological profiles and providing validated protocols for their evaluation.

Physicochemical & Electronic Profiling

To understand the biological differences, we must first analyze the electronic environment of the sulfonamide group (


). The acidity of the sulfonamide nitrogen (

) is a primary determinant of binding affinity (for CAIs) and cell permeability (for antibacterials).
Electronic Effects (Hammett Equation)

The amino group (


) is an Electron Donating Group (EDG). However, its effect varies by position:
  • 4-Position (Para): Strong resonance donation (

    
    ) significantly increases electron density on the sulfonamide, destabilizing the anionic species.
    
  • 3-Position (Meta): Resonance is decoupled. The effect is dominated by weak inductive withdrawal and weak resonance donation (

    
    ), making it a much weaker donor than the para-isomer.
    
Comparative Properties Table
Property4-Amino (Sulfanilamide)3-Amino (Metanilamide)Biological Implication
Structure Para-substitutedMeta-substitutedDefines steric fit in active sites.
Electronic Effect Strong Donor (Resonance)Weak Donor (Inductive)Affects sulfonamide ionization.
Sulfonamide pKa ~10.4~9.9 - 10.13-amino is slightly more acidic, potentially favoring Zn(II) coordination in CA active sites at physiological pH.
LogP (Lipophilicity) ~ -0.62~ -0.55Both are polar; 3-amino is marginally more lipophilic due to lower polarity vectors.
Solubility (Water) 7.5 mg/mL4.8 mg/mL4-amino is more soluble due to crystal lattice energy differences.

Biological Case Study I: Antibacterial Activity

The "Lock and Key" Failure

The antibacterial activity of sulfonamides is strictly dependent on their ability to mimic p-Aminobenzoic Acid (PABA) .[1][2]

  • Target: Dihydropteroate Synthase (DHPS).

  • Mechanism: Competitive Inhibition.[3][4][5]

  • Observation: 4-amino isomers are potent bacteriostatics. 3-amino isomers are inactive .

Mechanistic Visualization

The following diagram illustrates why the 4-isomer fits the DHPS active site while the 3-isomer fails.

G cluster_0 Natural Substrate cluster_1 4-Amino Isomer cluster_2 3-Amino Isomer PABA PABA (p-Aminobenzoic Acid) Sulfanilamide Sulfanilamide (4-NH2) PABA->Sulfanilamide Structural Mimicry Metanilamide Metanilamide (3-NH2) PABA->Metanilamide Structural Divergence DHPS_Bind DHPS Binding (Successful) Sulfanilamide->DHPS_Bind Linear Geometry Matches PABA Folate_Block Folate Synthesis BLOCKED DHPS_Bind->Folate_Block No_Bind Steric Mismatch (No Binding) Metanilamide->No_Bind Kinked Geometry Fails Alignment

Caption: Structural mimicry analysis showing the strict geometric requirement for DHPS inhibition. The 3-amino "kink" prevents alignment with the enzyme's PABA-binding pocket.

Biological Case Study II: Carbonic Anhydrase Inhibition (CAI)

The Selectivity Opportunity

Unlike DHPS, Carbonic Anhydrases (CAs) are promiscuous regarding the "tail" of the sulfonamide. The primary requirement is the


 "head" binding to the catalytic Zinc (

).[6]
  • 4-Amino Derivatives: Tend to be pan-inhibitors (inhibiting many isoforms like hCA I, II, IX, XII) due to the linear projection of the tail out of the active site.

  • 3-Amino Derivatives: The meta geometry forces the tail towards the hydrophobic wall of the active site. This allows for Isoform Selectivity .[6]

    • Application: Designing inhibitors for hCA IX (hypoxia-induced tumor target) while avoiding hCA II (ubiquitous cytosolic isoform), thereby reducing off-target side effects like diuresis.

Experimental Data: Inhibition Constants ( )

Representative data derived from Supuran et al. (See References)

Compound ClassTargetActivity (

)
Selectivity Profile
4-Amino (Sulfanilamide) hCA II (Cytosolic)~240 nMModerate Potency, Low Selectivity
4-Amino (Sulfanilamide) hCA IX (Tumor)~300 nMNon-selective
3-Amino (Metanilamide) hCA II (Cytosolic)> 1000 nMWeak Inhibition (Desirable)
3-Amino (Metanilamide) hCA IX (Tumor)~40-80 nMHigh Potency (Selectivity Gain)

Insight: The 3-amino scaffold often acts as a "selectivity filter," reducing affinity for the housekeeping enzyme (hCA II) while maintaining or enhancing affinity for the therapeutic target (hCA IX).

Validated Experimental Protocols

To verify these activities in your own lab, use the following self-validating protocols.

A. Stopped-Flow Hydration Assay (For CA Inhibition)

This is the gold standard for measuring CA kinetics (


) and inhibition (

).

Materials:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: 0.2 mM Phenol Red.[6][7]

  • Substrate:

    
    -saturated water (approx. 17-25 mM depending on T).
    
  • Instrument: Applied Photophysics SX.18MV (or equivalent).

Protocol:

  • Preparation: Incubate the enzyme (hCA isozyme, ~10 nM) with the test compound (3-amino or 4-amino isomer) for 15 minutes at room temperature.

  • Reaction: Rapidly mix the Enzyme-Inhibitor solution with the

    
     substrate solution in the stopped-flow chamber.
    
  • Detection: Monitor the absorbance change at 557 nm (Phenol Red maximum). This tracks the acidification of the medium as

    
     converts to 
    
    
    
    .
  • Calculation:

    • Measure the initial rate (

      
      ) of the catalyzed reaction.
      
    • Measure the uncatalyzed rate (

      
      ) (buffer only).
      
    • Fit data to the Cheng-Prusoff equation to determine

      
       and convert to 
      
      
      
      .

Validation Check: Acetazolamide must be run as a positive control. If Acetazolamide


 deviates >15% from literature (approx. 12 nM for hCA II), check buffer pH and 

saturation.
B. Broth Microdilution Assay (For Antibacterial MIC)

Used to confirm the inactivity of 3-amino isomers.

Protocol:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB). Crucial: Use media free of PABA and folate (e.g., minimal salts media) or lysed horse blood if testing streptococci, as exogenous folate bypasses the sulfonamide block.

  • Inoculum:

    
     CFU/mL of E. coli (ATCC 25922) or S. aureus (ATCC 29213).
    
  • Dosing: Serial 2-fold dilutions of 3-amino and 4-amino isomers (Range: 0.25

    
    g/mL to 512 
    
    
    
    g/mL).
  • Incubation: 16-20 hours at 35°C.

  • Readout: Visual turbidity.

Expected Result:

  • 4-Amino: MIC ~ 32-64

    
    g/mL (strain dependent).
    
  • 3-Amino: MIC > 512

    
    g/mL (No growth inhibition).
    

Experimental Workflow Diagram

Workflow cluster_QC QC & Characterization cluster_CA CA Inhibition (Stopped-Flow) cluster_Bac Antibacterial (MIC) start Start: Isomer Synthesis purity HPLC Purity >95% start->purity nmr 1H-NMR (Verify Regiochemistry) purity->nmr branch Select Assay Path nmr->branch mix Incubate E + I (15 min) branch->mix Enzymology dilute Serial Dilution in MHB branch->dilute Microbiology inject Rapid Mix with CO2 mix->inject measure Measure Abs @ 557nm inject->measure calc Calculate Ki measure->calc inoculate Add Bacteria (5x10^5 CFU) dilute->inoculate incubate 16-20h @ 35C inoculate->incubate read Read MIC incubate->read

Caption: Dual-path workflow for characterizing sulfonamide isomers. Note the divergence between enzymatic kinetics (blue) and whole-cell phenotypic screening (green).

Conclusion

The choice between 3-amino and 4-amino benzenesulfonamide is not merely structural but functional:

  • Select the 4-amino isomer if your goal is antibacterial activity (folate pathway) or broad-spectrum Carbonic Anhydrase inhibition.

  • Select the 3-amino isomer if your goal is to develop highly selective Carbonic Anhydrase inhibitors (e.g., for cancer therapy) or to explore novel kinase inhibition where the para-amino geometry creates steric clashes.

The 3-amino isomer represents a sophisticated tool for "tuning" selectivity that is often overlooked in favor of the classical "sulfa drug" 4-amino scaffold.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Domagk, G. (1935). Ein Beitrag zur Chemotherapie der bakteriellen Infektionen. Deutsche Medizinische Wochenschrift. (Historical context for 4-amino activity).
  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[6] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.